Nimustine Hydrochloride
Description
This compound is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.
See also: Nimustine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKNHGAPDCYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204185 | |
| Record name | Nimustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-38-6, 52208-23-8 | |
| Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimustine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimustine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimustine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nimustine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMUSTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Nimustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nimustine Hydrochloride (ACNU), a nitrosourea-based alkylating agent with significant antineoplastic activity. This document covers its chemical structure, mechanism of action, relevant signaling pathways, and detailed experimental protocols from key studies.
Chemical Structure and Properties
This compound is the hydrochloride salt of nimustine.[1] Its chemical name is 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea hydrochloride.[2] It is a white to light-yellow crystalline powder.[2] Structurally, it is a derivative of chloroethylnitrosourea (CENU).[3] The presence of the nitrosourea group is critical to its cytotoxic activity. The molecule is achiral and has no defined stereocenters.[4]
Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C9H14Cl2N6O2 | [1][4][5] |
| Molecular Weight | 309.15 g/mol | [1][4][5] |
| Monoisotopic Mass | 308.0555291 Da | [1][5] |
| CAS Number | 55661-38-6 | [1][5][6] |
| Solubility in DMSO | 55 mg/mL (177.91 mM) | [7] |
| UV max (0.04N HCl) | 245 nm |
Mechanism of Action
This compound is an alkylating agent that exerts its antineoplastic effects primarily through its interaction with DNA.[8][9] The core mechanism involves the following key steps:
-
Alkylation and DNA Cross-Linking: As a nitrosourea compound, nimustine alkylates and cross-links DNA.[1][9] This action results in the formation of covalent bonds with the DNA of cancer cells, leading to inter-strand crosslinks (ICLs) and DNA double-strand breaks (DSBs).[6][8][10]
-
Inhibition of DNA Replication and Transcription: The resulting DNA damage, particularly the cross-linking of DNA strands, prevents the separation of the strands. This is a critical step for both DNA replication and transcription, and its inhibition halts these vital cellular processes.[8]
-
Induction of Apoptosis: By interfering with DNA replication and transcription, nimustine effectively induces cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[8]
-
Inhibition of DNA Repair: this compound can also suppress DNA repair mechanisms within tumor cells, which enhances its cytotoxic effects by preventing the cancer cells from repairing the induced DNA damage.[11]
-
Blood-Brain Barrier Penetration: A key characteristic of nimustine is its high lipophilicity, which allows it to effectively cross the blood-brain barrier. This makes it particularly valuable for the treatment of brain tumors, such as malignant gliomas.[2][8][11]
Signaling Pathways
This compound's interaction with DNA activates the DNA Damage Response (DDR) signaling pathway.[6][10] This, in turn, can activate the p38 MAPK/JNK signaling pathway, which is involved in promoting apoptosis.[6][10] Studies have shown that nimustine treatment leads to the upregulation of the BH3-only protein BIM, the activation of caspases, and the phosphorylation of c-Jun, all of which are components of the apoptotic signaling cascade.[6][10]
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
5.1 In Vivo Study: Convection-Enhanced Delivery (CED) in a Rodent Brain Tumor Model
This protocol describes the local delivery of this compound to brain tumors in rats to assess its distribution and efficacy.[12][13][14]
-
Animal Model and Cell Lines: Male Fischer 344 rats (6-8 weeks old) were used.[12][14] The 9L rat gliosarcoma cell line was used to establish intracranial tumors.[12][13] Human glioblastoma cell lines such as U87, U251, and T98 were also utilized for in vitro components of the study.[12]
-
Preparation of this compound (ACNU) Solution: ACNU was diluted with 0.9% saline to a concentration of 1 mg/mL for treating the intracranial tumors.[12] For distribution studies, radiolabeled ¹⁴C-ACNU with a specific activity of 15 MBq/mg was used.[12][13][14]
-
Convection-Enhanced Delivery (CED) Procedure: Seven days after the establishment of the 9L intracranial tumor, rats received a single CED of either saline (control) or the ACNU solution.[12][14] For biodistribution analysis, a single dose of 0.02 mg of ¹⁴C-ACNU in 20 µL was administered.[12][13][14]
-
Analysis of Drug Distribution:
-
Mass Spectrometry Imaging (MSI): To visualize ACNU distribution in the brain tissue, MSI was performed at a spatial resolution of 75 µm.[13]
-
Quantitative Autoradiography: For systemic biodistribution, whole-body sections of 30 µm thickness were prepared from rats treated with ¹⁴C-ACNU at various time points. These sections were exposed to an imaging plate for visualization.[12][14]
-
-
Immunofluorescence Staining: To evaluate the immune response, brain sections were obtained 7 days after CED. Infiltration of CD4+ and CD8+ T-cells in the tumor sites was detected using immunofluorescence staining with anti-CD4 and anti-CD8 antibodies.[12][14]
5.2 Phase I Clinical Trial: CED of this compound for Recurrent Brainstem Glioma
This protocol outlines a dose-escalation study to determine the safety and tolerability of CED of ACNU in human patients.[15]
-
Study Design: A prospective, open-label, non-randomized, dose/concentration-escalation Phase I trial.[15]
-
Patient Population: Patients with recurrent brainstem gliomas.[15]
-
Dose Escalation: Patients received a 7 mL infusion of ACNU at escalating concentrations. The starting dose was 0.25 mg/mL, with subsequent levels at 0.5 mg/mL and 0.75 mg/mL.[15] Three new patients were enrolled at each dose level.[15]
-
Drug Administration and Monitoring:
-
Endpoint: The primary endpoint was to determine the maximum tolerated dose based on the incidence of dose-limiting toxicities.[15] The recommended dosage from this trial was 0.75 mg/mL.[15]
Caption: Workflow for preclinical and clinical evaluation of Nimustine via CED.
References
- 1. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-api.com [alfa-api.com]
- 3. This compound: the first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Page loading... [wap.guidechem.com]
- 12. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 13. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
Nimustine Hydrochloride: A Technical Guide to Blood-Brain Barrier Permeability and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of Nimustine Hydrochloride (ACNU), a nitrosourea-based alkylating agent, with a specific focus on its critical ability to permeate the blood-brain barrier (BBB) for the treatment of malignant brain tumors. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy and BBB penetration, and detailed experimental protocols for key assays.
Core Concepts: Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a lipophilic nitrosourea compound, it readily crosses the cell membrane and the blood-brain barrier. Once inside the cell, it undergoes spontaneous chemical decomposition to form reactive chloroethyl and carbamoylating moieties.
The chloroethyl groups form covalent bonds with the DNA of cancer cells, leading to the formation of interstrand cross-links.[1] This cross-linking prevents DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately induces cell cycle arrest and apoptosis (programmed cell death).[1] This mechanism is particularly effective against the rapidly dividing cells characteristic of malignant gliomas.
Furthermore, Nimustine has been shown to activate the p38 MAPK/JNK signaling pathway, which is involved in cellular responses to stress and can contribute to the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the blood-brain barrier permeability and clinical efficacy of this compound.
Table 1: Blood-Brain Barrier Permeability of this compound
| Parameter | Value | Species | Method of Administration | Source |
| CSF/Serum Ratio (%) | 0 - 63% (30 min post-injection) | Human | Intravenous | [2] |
| Ventricular CSF/Serum Ratio (%) | 42% | Human | Intravenous | [2] |
| Spinal CSF/Serum Ratio (%) | 19.9% | Human | Intravenous | [2] |
| CSF Half-life (hours) | 0.2 - 1.1 | Human | CSF Perfusion | [3] |
Table 2: Clinical Efficacy of this compound in High-Grade Gliomas
| Study/Regimen | Number of Patients | Tumor Type | Response Rate | Median Overall Survival (months) | Source |
| ACNU + Cisplatin (preradiation) | 43 | Anaplastic Astrocytoma & Glioblastoma | 22.3% (Overall Response) | 15.9 | [4] |
| ACNU + Teniposide (recurrent GBM) | 35 | Recurrent Glioblastoma | - | 6 | [5] |
| CED of ACNU (Phase I) | 16 | Recurrent Brainstem Glioma | Antitumor activity observed | - | [6] |
Experimental Protocols
In Vivo Assessment of Blood-Brain Barrier Permeability
This protocol outlines a general method for quantifying the concentration of this compound in the cerebrospinal fluid (CSF) following systemic administration, adapted from methodologies described in the literature.
Objective: To determine the CSF-to-serum concentration ratio of this compound as an index of blood-brain barrier permeability.
Materials:
-
This compound (ACNU)
-
Experimental animals (e.g., rats or mice)
-
Anesthetic agent
-
Sterile saline
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Animal Preparation: Anesthetize the experimental animals according to approved institutional protocols.
-
Drug Administration: Administer a defined dose of this compound intravenously (e.g., via tail vein injection).
-
Sample Collection: At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, collect blood samples via cardiac puncture and cerebrospinal fluid via cisterna magna puncture.
-
Sample Processing:
-
Allow blood to clot and centrifuge to separate serum.
-
Immediately process or freeze CSF and serum samples at -80°C to prevent degradation.
-
-
Concentration Analysis:
-
Prepare samples for HPLC analysis. This may involve protein precipitation and extraction steps.
-
Quantify the concentration of this compound in serum and CSF using a validated HPLC method.
-
-
Data Analysis: Calculate the CSF/serum concentration ratio at each time point by dividing the concentration in CSF by the concentration in serum.
Western Blot Analysis of p38 and JNK Activation
This protocol describes a method to assess the activation of the p38 and JNK signaling pathways in glioblastoma cells following treatment with this compound.
Objective: To detect the phosphorylation of p38 and JNK as an indicator of pathway activation.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, LN229)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture glioblastoma cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound for specified durations. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.
Mandatory Visualizations
Mechanism of Action and Signaling Pathway
References
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of ACNU in cerebrospinal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nimustine, methotrexate, and cytosine arabinoside during cerebrospinal fluid perfusion chemotherapy in patients with disseminated brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jkns.or.kr [jkns.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Nimustine Hydrochloride on Cancer Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive analysis of nimustine hydrochloride's effects on the cancer cell cycle, detailing its mechanism of action, impact on cell cycle phases, and the underlying signaling pathways. It includes quantitative data, detailed experimental protocols, and visualizations to support the presented information.
Introduction
This compound, also known as ACNU, is a nitrosourea derivative classified as an alkylating antineoplastic agent.[1][2] It is primarily utilized in the chemotherapy of malignant tumors, demonstrating particular efficacy against brain tumors such as glioblastoma due to its ability to cross the blood-brain barrier. The cytotoxic effects of nimustine are intrinsically linked to its ability to induce significant DNA damage, which in turn profoundly impacts the progression of the cancer cell cycle. This guide elucidates the molecular mechanisms by which this compound exerts its effects, leading to cell cycle arrest and apoptosis in cancer cells.
Core Mechanism of Action: DNA Damage
The primary mechanism of action for this compound is the induction of extensive DNA damage in cancer cells. As a potent alkylating agent, nimustine covalently attaches alkyl groups to DNA bases, leading to two main types of cytotoxic lesions:
-
DNA Interstrand Cross-links (ICLs): Nimustine creates covalent bonds between the two opposing strands of the DNA double helix.[3] These ICLs are particularly toxic as they physically prevent the separation of DNA strands, a critical step for both DNA replication and transcription.[4]
-
DNA Double-Strand Breaks (DSBs): The cellular processing and repair of ICLs, or the stalling of replication forks, can lead to the formation of DSBs.[3]
This DNA damage is a direct trigger for the DNA Damage Response (DDR), a network of signaling pathways that senses the damage and orchestrates a cellular response.[3][5] The ultimate fate of the cell—cell cycle arrest to allow for DNA repair, or apoptosis if the damage is irreparable—is determined by the successful activation of this response.
Effect on Cancer Cell Cycle Progression: G2/M Phase Arrest
The presence of DNA damage, particularly ICLs, is most critical during the S-phase of the cell cycle when DNA is being replicated.[4] The stalled replication forks and subsequent DNA damage trigger cell cycle checkpoints. Experimental evidence demonstrates that nimustine treatment leads to a significant accumulation of cells in the G2 phase of the cell cycle.[4]
This G2 arrest serves as a crucial checkpoint, providing the cell with an opportunity to repair the damaged DNA before proceeding into mitosis (M phase).[4] If the DNA damage is too severe to be repaired, the prolonged arrest in G2 phase often culminates in the initiation of apoptosis. Studies on HeLa cells have shown that cells treated in the G1 or early S phases exhibit a prolonged S and G2/M phase duration.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (ACNU) on cancer cell viability and cell cycle distribution.
Table 1: IC50 Values of Nimustine (ACNU) in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) was determined after 72 hours of drug exposure using a WST-8 cell viability assay.
| Cell Line | Parent/Resistant | IC50 (µM) | Reference |
| U87MG | Parental | 66.8 | [7][8] |
| U87MG-R | TMZ-Resistant | 86.4 | [7][8] |
| U251MG | Parental | 70.1 | [7][8] |
| U251MG-R | TMZ-Resistant | 90.6 | [7][8] |
| U343MG | Parental | 114.7 | [7][8] |
| U343MG-R | TMZ-Resistant | 119.5 | [7][8] |
| GS-Y03 | Patient-Derived | 98.4 | [7][8] |
TMZ: Temozolomide
Table 2: Effect of Nimustine (ACNU) on Cell Cycle Distribution in NIH/3T3 Cells
Cells were treated with ACNU for 2 hours, followed by incubation in fresh medium. Cell cycle distribution was analyzed by flow cytometry at the indicated time points. Data is presented as mean ± standard deviation.
| ACNU Conc. (µg/ml) | Time Point | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 (Control) | - | 65 ± 5 | 20 ± 3 | 15 ± 6 | [9] |
| 15 | 24 h | - | - | 30 ± 6 | [9] |
| 30 | 24 h | - | - | 32 ± 7 | [9] |
| 45 | 24 h | - | - | 38 ± 10 | [9] |
| 60 | 48 h | - | - | 49 ± 6 | [9] |
| 75 | 48 h | - | - | 57 ± 7 | [9] |
Table 3: Induction of Apoptosis in LN-229 Glioblastoma Cells
Cells were treated with 50 µM ACNU and the percentage of apoptotic cells (sub-G1 fraction) was determined by flow cytometry at various time points.
| Time Point (hours) | % Apoptotic Cells (sub-G1) | Reference |
| 0 | ~2% | [10] |
| 72 | ~20% | [10] |
| 96 | ~40% | [10] |
| 120 | ~55% | [10] |
Signaling Pathways and Visualizations
Nimustine-induced DNA damage activates a signaling cascade that ultimately determines the cell's fate. The primary pathway involves the DNA Damage Response (DDR) leading to MAPK activation and apoptosis.
DNA Damage to Apoptosis Signaling Pathway
Upon induction of DSBs and ICLs by nimustine, the DDR pathway is activated. This leads to the phosphorylation and activation of MAP kinases, specifically p38 MAPK and JNK (c-Jun N-terminal kinase).[3][11] Activated JNK then phosphorylates the transcription factor c-Jun , a key component of the Activator Protein 1 (AP-1) complex.[10][11] Phosphorylated c-Jun increases the transcriptional activity of AP-1, which in turn upregulates the expression of the pro-apoptotic BH3-only protein BIM .[10] BIM translocates to the mitochondria and initiates the intrinsic apoptosis pathway, leading to the activation of initiator caspase-9 and subsequent executioner caspases-3 and -8 , culminating in programmed cell death.[10][11]
Logical Flow: From Treatment to Cellular Response
The sequence of events following nimustine treatment follows a clear logical progression from the initial chemical interaction to the final biological outcomes.
Experimental Protocols
The following protocols describe standard methodologies used to investigate the effects of this compound on the cell cycle.
Cell Culture and Drug Treatment
-
Cell Lines: Human glioblastoma cell lines (e.g., U87MG, LN-229) or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or PBS). On the day of the experiment, the stock solution is diluted to the desired final concentrations in fresh culture medium and applied to the cells for the specified duration.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.
-
Harvesting: Following treatment, both adherent and floating cells are collected, centrifuged at 300 x g for 5 minutes, and washed twice with cold PBS.[12]
-
Fixation: The cell pellet is resuspended and fixed by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[1][3] Cells are fixed for at least 30 minutes on ice.[1][3]
-
Staining: Fixed cells are centrifuged to remove the ethanol and washed with PBS. The pellet is then resuspended in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to eliminate RNA-related signals).[3][12]
-
Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.[1][3]
-
Analysis: Samples are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured. A histogram is generated to distinguish cell populations: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).
Western Blotting for Signaling Proteins
This technique is used to detect the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis signaling pathways.
-
Protein Extraction: After drug treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-JNK, anti-c-Jun, anti-BIM, anti-cleaved-caspase-3, and a loading control like anti-β-actin).
-
Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands provides semi-quantitative data on protein levels.
Conclusion
This compound is a potent alkylating agent that exerts its anticancer effects primarily by inducing DNA interstrand cross-links and double-strand breaks. This damage triggers a robust DNA Damage Response, leading to a pronounced cell cycle arrest at the G2/M checkpoint. This arrest is a critical cellular decision point, allowing for DNA repair or, in cases of overwhelming damage, directing the cell towards apoptosis. The apoptotic signaling is mediated through the activation of the JNK/c-Jun pathway and the subsequent upregulation of the pro-apoptotic protein BIM. The comprehensive data and protocols provided in this guide offer a technical foundation for researchers investigating the mechanisms of nitrosourea-based chemotherapeutics and developing novel strategies to target cell cycle progression in cancer.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Effects of ACNU, a water-soluble nitrosourea derivative, on survival and cell kinetics of cultured HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbbb.org [ijbbb.org]
- 10. oncotarget.com [oncotarget.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. vet.cornell.edu [vet.cornell.edu]
An In-depth Technical Guide to Nimustine Hydrochloride for Malignant Brain Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nimustine Hydrochloride (ACNU), a nitrosourea-based alkylating agent, and its application in the research and treatment of malignant brain tumors. This document synthesizes key findings on its mechanism of action, relevant signaling pathways, and experimental data from preclinical and clinical studies, offering a valuable resource for professionals in the field of neuro-oncology and cancer drug development.
Core Mechanism of Action
This compound is a potent chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA alkylation.[1][2] As a nitrosourea compound, it can cross the blood-brain barrier, a critical feature for treating intracranial tumors.[1] The fundamental mechanism involves the transfer of an alkyl group to the DNA of cancer cells, leading to the formation of inter-strand cross-links (ICLs) and DNA double-strand breaks (DSBs).[1][2][3] This extensive DNA damage disrupts the processes of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing tumor cells.[1] The preferred site for DNA strand scission by nimustine has been identified at guanine positions.[4]
Key Signaling Pathways and Cellular Responses
This compound's induction of DNA damage triggers a cascade of cellular signaling events. A primary response is the activation of the DNA Damage Response (DDR) signaling pathway.[2] Furthermore, nimustine has been shown to activate the p38 MAPK/JNK signaling pathway, which is involved in stress responses and apoptosis.[2] In the LN-229 glioblastoma cell line, nimustine treatment (50 μM for 72 hours) leads to the activation of caspases and AP-1, upregulates the expression of the pro-apoptotic protein Bim, and promotes the phosphorylation of c-Jun, all contributing to the induction of apoptosis.[2]
Beyond direct cytotoxicity, nimustine also modulates the tumor microenvironment. In vitro studies have demonstrated that nimustine can significantly inhibit the secretion of Transforming Growth Factor-β1 (TGF-β1), a key immunosuppressive cytokine in the glioma microenvironment.[5][6][7] Additionally, it has been shown to reduce the expression of Fas, a member of the tumor necrosis factor receptor family.[5][6][7] In vivo, local delivery of nimustine into intracranial tumors in rodent models resulted in increased infiltration of CD4+ and CD8+ T-lymphocytes, suggesting an immunostimulatory effect that could contribute to its anti-tumor activity.[5][6][7]
Signaling Pathway Diagrams
Caption: this compound's core mechanism of inducing DNA damage and subsequent cellular responses.
Caption: Activation of the p38 MAPK/JNK pro-apoptotic pathway by this compound.
Caption: Modulation of the tumor microenvironment by this compound.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in numerous studies, both alone and in combination with other therapeutic modalities. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Drug Combination | Key Findings | Reference |
| Mouse 203 glioma | ACNU alone | Marked growth inhibition at 100 µg/mL after 5 minutes of exposure. | [8] |
| SF126 (human glioblastoma) | LND (220 µM) + ACNU (140 or 480 µM) | Invasion rate decreased by 76.67% and 62.67% respectively, compared to ACNU alone. | [9] |
| SF763 (human glioblastoma) | LND (725 µM) + ACNU (1445 µM) | Invasion rate decreased to 4.33% of the control group. | [9] |
| U87, U251MG, U343MG (human GBM) & TMZ-resistant clones | ACNU alone | Demonstrated efficient antitumor effects on both parental and TMZ-resistant cells. | [10] |
| NIH/3T3 (mouse embryonic fibroblast) | ACNU alone | Significant DNA interstrand cross-links detected at 60 and 75 µg/mL. | [3] |
LND: Lonidamine, TMZ: Temozolomide
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Tumor Model | Treatment Protocol | Key Findings | Reference |
| Rats | Intracranial T1 neurogenic tumor | 5 mg/kg ACNU (intra-arterial vs. intravenous) | Median survival: 46 days (intra-arterial) vs. 29 days (intravenous) vs. 23 days (control). | [8] |
| Mice | TMZ-resistant GBM cell implantation | Systemic ACNU treatment | Significantly prolonged survival compared to no treatment. | [10] |
| Fischer 344 Rats | 9L gliosarcoma intracranial tumor | ACNU (1 mg/mL) via CED | Significantly prolonged survival with minimal toxicity to surrounding brain tissue. | [5][6] |
CED: Convection-Enhanced Delivery
Table 3: Clinical Trial Data for this compound
| Study Phase | Patient Population | Treatment Regimen | Key Findings | Reference |
| Phase I | 16 patients with recurrent brainstem gliomas | CED of ACNU (0.25, 0.5, or 0.75 mg/mL) + systemic temozolomide | Recommended dose: 0.75 mg/mL. Well-tolerated with minimal toxicity and demonstrated antitumor activity. | [11][12] |
| Phase II | 43 patients with newly diagnosed anaplastic astrocytoma or glioblastoma | Two cycles of 72-hour continuous IV infusion of ACNU and cisplatin, followed by radiotherapy | Median survival time: 15.9 months. Overall response rate: 22.3%. | [13] |
| Pilot Study | 33 patients with supratentorial malignant gliomas (14 AA, 19 GBM) | 60 Gy radiotherapy + ACNU (80 mg/m²) and etoposide (80 mg/m²) | Response rate: 42.4%. Median survival: 49.9 months (AA), 16.2 months (GBM). | [14] |
| Randomized Study | 77 patients with malignant gliomas | Radiotherapy alone vs. Radiotherapy + ACNU (100 mg/m²) | Response rate: 47.5% (combo) vs. 13.5% (RT alone). No significant extension in survival time. | [15] |
AA: Anaplastic Astrocytoma, GBM: Glioblastoma Multiforme, IV: Intravenous
Experimental Protocols and Methodologies
Detailed experimental design is crucial for the reproducibility and interpretation of research findings. This section outlines common methodologies employed in the study of this compound.
In Vitro Studies
-
Cell Lines: A variety of human and rodent glioma cell lines have been utilized, including U87, U251, T98, A172, LN-229 (human glioblastoma), 9L (rat gliosarcoma), and C6 (rat glioma).[4][5]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[5]
-
Cytotoxicity and Proliferation Assays: The effects of nimustine on cell viability and growth are commonly assessed using assays such as MTT, colony formation assays, and direct cell counting via dye exclusion (e.g., trypan blue).[9][16]
-
Apoptosis Assays: Induction of apoptosis is frequently measured by Annexin V/Propidium Iodide staining followed by flow cytometry, and by Western blot analysis for cleavage of caspase-3 and PARP.[2][9][16]
-
Western Blot Analysis: This technique is used to quantify changes in protein expression and phosphorylation states within key signaling pathways (e.g., p38, JNK, c-Jun, Fas, Bim).[2][5][16] Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
DNA Damage Assays: The extent of DNA damage, including inter-strand cross-links, can be evaluated using techniques like the comet assay.[3]
In Vivo Animal Studies
-
Animal Models: Male Fischer 344 rats and various strains of mice (e.g., nude mice for xenografts) are commonly used.[5][8][10] All animal study protocols require approval from an institutional animal care and use committee.
-
Tumor Implantation: Intracranial tumors are established by stereotactically implanting glioma cells (e.g., 9L, U87) into the brain of the host animal.[5][8]
-
Drug Administration: Nimustine can be administered systemically (intravenously, intraperitoneally) or locally.[8][10] A key delivery method for brain tumors is Convection-Enhanced Delivery (CED), which involves stereotactically placing a microcatheter to infuse the drug directly into the tumor and surrounding parenchyma, bypassing the blood-brain barrier.[5][6][11]
-
Efficacy Evaluation: Treatment efficacy is primarily assessed by monitoring animal survival. Tumor growth can also be monitored using imaging techniques.
-
Immunohistochemistry/Immunofluorescence: Brain tissue is harvested post-mortem, sectioned, and stained with specific antibodies to analyze the tumor microenvironment, such as the infiltration of immune cells (e.g., CD4+, CD8+ T-cells).[5][6]
Experimental Workflow Diagram
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Resistance Mechanisms and Future Directions
A significant challenge in the clinical use of nimustine and other nitrosoureas is tumor resistance. One key mechanism is the expression of O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can remove the alkyl adducts induced by these agents, thereby diminishing their therapeutic effect.[9]
Current research is exploring strategies to overcome this resistance. One promising approach is combination therapy. For instance, the energy blocker lonidamine has been shown to sensitize glioblastoma cells to nimustine by inhibiting glycolysis, disrupting redox homeostasis, and downregulating MGMT expression.[9] Studies have also demonstrated that nimustine retains efficacy against glioblastoma models that have acquired resistance to temozolomide, suggesting it may be a valuable agent in the salvage setting for recurrent tumors.[10][17] Furthermore, combining nimustine with radiotherapy and other chemotherapeutic agents like etoposide and cisplatin continues to be an area of active clinical investigation.[13][14] The use of advanced local delivery techniques like CED is also a critical area of development, aiming to maximize drug concentration at the tumor site while minimizing systemic toxicity.[5][11][12]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijbbb.org [ijbbb.org]
- 4. In vitro damage of isolated DNA from two brain tumor cell lines induced by a water-soluble antitumor nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 7. Local Delivery of this compound against Brain Tumors: Basic Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-arterial ACNU therapy for malignant brain tumors. Experimental studies and preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jkns.or.kr [jkns.or.kr]
- 14. Radiotherapy combined with this compound and etoposide for malignant gliomas: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ACNU and radiotherapy on malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA LOMUSTINE AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Nimustine Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine Hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent with significant antineoplastic activity.[1][2][3] It is particularly effective against malignant brain tumors due to its ability to cross the blood-brain barrier.[1][4] The mechanism of action of this compound involves the alkylation and cross-linking of DNA, which induces DNA double-strand breaks, inhibits DNA replication and transcription, and ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][3][4][5][6][7] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. This data is summarized in the table below.
| Property | Value | Source |
| Chemical Name | N'-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-urea, monohydrochloride | [8] |
| Synonyms | ACNU, NSC D 245382 | [8] |
| Molecular Formula | C₉H₁₃ClN₆O₂ • HCl | [8] |
| Molecular Weight | 309.15 g/mol | [9][10] |
| Appearance | White or Slightly Yellow Crystalline Powder | [11] |
| Purity | ≥98% | [8] |
| Solubility in DMSO | ~20 mg/mL, 62.5 mg/mL (with ultrasonic), 75 mM | [8][11][12] |
| Solubility in Water | ~100 mM, Soluble | [7][11] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [8] |
| Solubility in Ethanol | ~0.2 mg/mL | [8] |
Recommended Solvents and Storage
The choice of solvent for preparing a stock solution of this compound depends on the experimental requirements.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of this compound.[8][12] It is suitable for long-term storage at low temperatures.
-
Water/Aqueous Buffers (e.g., PBS): this compound is also soluble in aqueous solutions.[7][8][11] However, aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[8]
Storage of Stock Solutions:
-
DMSO stock solutions: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Solutions should be stored in sealed containers, protected from moisture and light.[5]
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.09 mg of this compound (Molecular Weight = 309.15 g/mol ).
-
Dissolving:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly to dissolve the powder. If the compound does not dissolve completely, brief sonication in an ultrasonic bath may be necessary to achieve full dissolution.[12]
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may lead to precipitation or loss of compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution:
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or swirling.
-
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the drug.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
Caption: this compound's mechanism of action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buy Nimustine | 42471-28-3 | >98% [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Determination of Nimustine Hydrochloride (ACNU) IC50 in Glioblastoma Cell Lines
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a poor prognosis despite multimodal treatment strategies.[1] Nimustine Hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent that has been used in the chemotherapy of glioblastoma.[2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, providing a quantitative measure of its potency.[4] This document provides detailed protocols and data for determining the IC50 of this compound in various glioblastoma cell lines.
Mechanism of Action and Signaling Pathway
Nimustine, like other nitrosoureas, primarily exerts its cytotoxic effects by inducing DNA damage.[2] The active metabolites of the drug cause alkylation and interstrand cross-linking of DNA, which ultimately triggers programmed cell death, or apoptosis.[5] In glioblastoma cells, Nimustine treatment has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[6] This activation leads to the phosphorylation of the transcription factor c-Jun.[6] Activated c-Jun then upregulates the expression of the pro-apoptotic BH3-only protein BIM.[6] BIM, in turn, promotes the cleavage of caspase-9, a key initiator of the intrinsic apoptotic cascade, leading to cell death.[6]
Quantitative Data Summary: IC50 of this compound
The IC50 values of this compound (ACNU) have been determined in several human glioblastoma cell lines. The data below summarizes these values, including those for cell lines with acquired resistance to the standard chemotherapeutic agent, temozolomide (TMZ). The IC50 values for ACNU are notably lower than those for TMZ, and this efficacy is maintained even in TMZ-resistant cells.[2]
| Cell Line | Parental IC50 (µM) | TMZ-Resistant (TMZ-R) IC50 (µM) |
| U87MG | 29.5 | 30.6 |
| U251MG | 46.1 | 47.9 |
| U343MG | 35.8 | 36.2 |
| Data sourced from a study where cell viability was assessed 72 hours post-treatment using a WST-8 assay.[2][7] |
Experimental Workflow for IC50 Determination
The determination of a drug's IC50 value follows a standardized workflow. This process begins with the culturing and seeding of glioblastoma cells. The cells are then treated with a range of drug concentrations. Following an incubation period, a cell viability or cytotoxicity assay is performed to measure the drug's effect. The resulting data is then analyzed using non-linear regression to calculate the IC50 value.[4][8]
Detailed Experimental Protocol: WST-8 Cell Viability Assay
This protocol details the steps for determining the IC50 of this compound using the Water Soluble Tetrazolium salt (WST-8) assay, a colorimetric method for assessing cell viability.[7]
1. Materials and Reagents
-
Glioblastoma cell lines (e.g., U87MG, U251MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ACNU)
-
Dimethyl sulfoxide (DMSO, for drug dissolution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
WST-8 assay kit (e.g., Cell Counting Kit-8)
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
CO2 incubator (37°C, 5% CO2)
2. Cell Culture and Seeding
-
Culture glioblastoma cells in T-75 flasks with complete medium in a CO2 incubator.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[9]
3. Drug Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.[2]
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the corresponding wells. Each concentration should be tested in triplicate.
4. WST-8 Viability Assay Procedure
-
After the 72-hour incubation, add 10 µL of the WST-8 reagent to each well of the 96-well plate.
-
Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
5. Data Analysis and IC50 Calculation
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Well - Absorbance of Blank Well) / (Absorbance of Control Well - Absorbance of Blank Well)] x 100
-
-
Plot the cell viability (%) against the logarithm of the drug concentration.
-
Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[8]
This application note provides a comprehensive guide for determining the IC50 of this compound in glioblastoma cell lines. The provided data indicates that Nimustine is effective against both TMZ-sensitive and TMZ-resistant GBM cells in vitro.[2] The detailed protocol for the WST-8 assay offers a reliable method for researchers to quantify the cytotoxic potential of Nimustine and other compounds against glioblastoma. Accurate and reproducible IC50 determination is fundamental for the continued research and development of more effective therapies for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Evaluation of Glioblastoma Cell Dissociation and Its Influence on Its Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Nimustine Hydrochloride Treatment in U87 MG Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent that has been utilized in the chemotherapy of malignant gliomas. Its cytotoxic effects are primarily mediated through the induction of DNA damage, leading to apoptosis. Understanding the molecular mechanisms and cellular responses to this compound in glioblastoma cell lines, such as U87 MG, is crucial for the development of more effective therapeutic strategies. These application notes provide detailed protocols for studying the effects of this compound on U87 MG cells, focusing on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on U87 MG and other glioblastoma cells.
Table 1: Cytotoxicity of this compound in U87 MG Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (72h) | ~150 µM | U87 MG | [1] |
Table 2: Apoptotic Effects of this compound in Glioblastoma Cells (LN-229)
Note: Data from LN-229 cells is used as a reference for glioblastoma response to this compound.
| Treatment | Time (h) | % Apoptotic Cells (Sub-G1) | Reference |
| Control | 120 | < 5% | [2] |
| 50 µM ACNU | 72 | ~20% | [2] |
| 50 µM ACNU | 96 | ~40% | [2] |
| 50 µM ACNU | 120 | ~55% | [2] |
Table 3: Representative Cell Cycle Distribution of U87 MG Cells after this compound Treatment (Hypothetical Data)
Note: This table presents hypothetical data based on the known effects of alkylating agents, illustrating a potential G2/M arrest.
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 65% | 25% | 10% |
| Nimustine HCl (75 µM, 48h) | 50% | 20% | 30% |
| Nimustine HCl (150 µM, 48h) | 40% | 15% | 45% |
Experimental Protocols
U87 MG Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the U87 MG human glioblastoma cell line.
Materials:
-
U87 MG cells (ATCC® HTB-14™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of U87 MG cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:6.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
U87 MG cells
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed U87 MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
U87 MG cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed U87 MG cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48-72 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
U87 MG cells
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed U87 MG cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for the detection of key proteins involved in the this compound-induced signaling pathway.
Materials:
-
U87 MG cells
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-BIM, anti-cleaved caspase-9, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat U87 MG cells in 6-well plates as previously described.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Nimustine Hydrochloride in Mouse Xenograft Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Nimustine Hydrochloride (ACNU) in mouse xenograft models. The following protocols are based on preclinical studies and are intended for research purposes.
Overview of this compound (ACNU)
This compound is a nitrosourea-based alkylating agent with antineoplastic activity.[1] Its primary mechanism of action involves the alkylation and cross-linking of DNA, which leads to DNA fragmentation, inhibition of protein synthesis, and ultimately, programmed cell death (apoptosis).[1] It has been clinically used, particularly in Japan, for the treatment of high-grade gliomas.[2] In preclinical mouse xenograft models, Nimustine has demonstrated efficacy against various tumor types, notably glioblastoma.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various rodent xenograft models as reported in the literature.
| Parameter | Glioblastoma (Intracranial) | Breast Cancer (Subcutaneous) | Glioma (Intracranial) |
| Animal Model | BALB/c nu/nu athymic mice | Nude mice | Fischer 344 rats |
| Cell Line | U87, U87-R | Not specified | 9L gliosarcoma |
| Drug | This compound (ACNU) | Nimustine | This compound (ACNU) |
| Dosage | 15 mg/kg | Pharmacokinetically equivalent to clinical dose | 1 mg/mL |
| Administration Route | Intraperitoneal (IP) | Not specified in abstract | Convection-Enhanced Delivery (CED) |
| Vehicle | 200µL of 25% DMSO | Not specified in abstract | 0.9% Saline |
| Dosing Schedule | Days 7, 14, 21, and 28 post-implantation | Not specified in abstract | Single administration |
| Reported Outcome | Significantly prolonged survival | 0% response rate at the "rational dose"[3] | Significantly prolonged survival[4][5] |
| Reference | [6] | [3] | [4][5] |
Experimental Protocols
Intraperitoneal Administration for Intracranial Glioblastoma Xenograft Model
This protocol is adapted from a study investigating the efficacy of this compound against temozolomide-resistant glioblastoma.[6]
3.1.1. Materials
-
This compound (ACNU)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
U87 or U87-R glioblastoma cells
-
6 to 8-week-old female BALB/c nu/nu athymic mice[6]
-
Hamilton syringe and stereotactic micro-injector
-
Standard animal housing and monitoring equipment
3.1.2. Procedure
-
Cell Culture and Preparation: Culture U87 or U87-R cells under standard conditions. Prior to injection, harvest cells and resuspend them in a suitable medium at a concentration of 1 x 10⁵ cells per injection volume.
-
Intracranial Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Secure the mouse in a stereotactic frame.
-
Stereotactically inoculate 1 x 10⁵ cells in the right cerebral hemisphere (e.g., 1 mm forward and 2 mm lateral from the bregma, at a depth of 3 mm).[6]
-
-
Drug Preparation: Prepare a stock solution of this compound. For administration, dissolve the drug in 25% DMSO to a final concentration that delivers 15 mg/kg in a 200µL injection volume.[6]
-
Drug Administration:
-
On days 7, 14, 21, and 28 after tumor cell implantation, administer 15 mg/kg of this compound via intraperitoneal (IP) injection.[6]
-
A control group should be administered the vehicle (200µL of 25% DMSO) on the same schedule.
-
-
Monitoring:
-
Monitor animal body weight and overall health status regularly.
-
Tumor growth is typically monitored by observing neurological signs and survival. For subcutaneous models, tumor volume can be measured with calipers.
-
The primary endpoint in this study was survival time.
-
Local Delivery via Convection-Enhanced Delivery (CED) for Intracranial Glioma
This protocol is based on studies utilizing CED for direct delivery of this compound to intracranial tumors in a rat model.[4][5]
3.2.1. Materials
-
This compound (ACNU)
-
Sterile 0.9% Saline
-
9L gliosarcoma cells
-
Male Fischer 344 rats[4]
-
CED pump and stereotactic frame
-
Standard surgical and animal care equipment
3.2.2. Procedure
-
Tumor Implantation: Establish intracranial 9L gliosarcoma tumors in Fischer 344 rats.
-
Drug Preparation: Dissolve this compound in 0.9% saline to a concentration of 1 mg/mL.[4][5]
-
Convection-Enhanced Delivery (CED):
-
Seven days after tumor cell implantation, anesthetize the rats.
-
Using a stereotactic frame, position a microcatheter at the tumor site.
-
Infuse the this compound solution (or saline for the control group) directly into the tumor at a controlled flow rate.
-
-
Post-Procedure Monitoring:
-
Monitor the animals for any adverse effects.
-
Efficacy can be assessed through survival analysis and histological examination of the tumor tissue for markers of apoptosis and immune cell infiltration.
-
Visualizations
Experimental Workflow for this compound in a Mouse Xenograft Model
References
- 1. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antitumor activity in a human breast tumor/nude mouse model with a special emphasis on treatment dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Convection-Enhanced Delivery of Nimustine Hydrochloride in Rat Glioma Models
These application notes provide a detailed protocol for the administration of Nimustine Hydrochloride (ACNU) using Convection-Enhanced Delivery (CED) in rat models of glioma. This document is intended for researchers, scientists, and drug development professionals working in the field of neuro-oncology and targeted drug delivery to the central nervous system.
Introduction
Convection-enhanced delivery is a neurosurgical technique for delivering therapeutic agents directly to the brain parenchyma, bypassing the blood-brain barrier.[1][2] This method utilizes a pressure gradient to establish bulk flow, allowing for the distribution of large and small molecules over significant volumes of the brain.[2] this compound (ACNU), a water-soluble nitrosourea compound, has shown promise as a chemotherapeutic agent for malignant gliomas.[3][4] Its hydrophilic nature makes it a suitable candidate for CED, as this property can enhance its distribution within the brain interstitium.[1] Studies in rat glioma models have demonstrated that CED of ACNU can significantly prolong survival and, in some cases, lead to tumor eradication.[1]
Experimental Protocols
Animal Model and Tumor Implantation
A widely used model for intracranial brain tumors in this research is the 9L gliosarcoma model in male Fischer 344 rats.[5]
Materials:
-
Male Fischer 344 rats
-
9L gliosarcoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 100 U/mL penicillin/streptomycin[6]
-
Phosphate-buffered saline (PBS), cold
-
Small-animal stereotactic frame
-
10 µL Hamilton syringe with a 26-gauge needle
-
Dental drill
-
Bone wax
-
Suturing material
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture 9L gliosarcoma cells in DMEM supplemented with 10% FBS and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest cells during the logarithmic growth phase and prepare a cell suspension of 5 x 10^7 cells/mL in cold PBS.[5][7]
-
Anesthetize the rat using isoflurane and place it in a small-animal stereotactic frame.[5]
-
Create a midline scalp incision to expose the skull.
-
Drill a small burr hole in the skull at the desired coordinates (e.g., 0.5 mm anterior and 3 mm lateral from the bregma).[5][7]
-
Using a 10 µL Hamilton syringe with a 26-gauge needle, slowly inject 2 µL of the 9L cell suspension (containing 1 x 10^5 cells) into the striatum at a depth of 4.5 mm from the brain surface over 3 minutes.[5]
-
Leave the needle in place for an additional 3 minutes before slowly withdrawing it to prevent reflux.[5]
-
Seal the burr hole with bone wax and suture the scalp incision.[5]
-
Allow the tumors to establish for 7 days before initiating CED treatment.[5][6]
Convection-Enhanced Delivery (CED) of this compound
Materials:
-
This compound (ACNU)
-
0.9% Saline
-
Reflux-free step-design infusion cannula
-
1 mL syringe
-
Syringe pump
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Prepare the ACNU solution by diluting it with 0.9% saline to the desired concentration (e.g., 1 mg/mL).[6]
-
Seven days after tumor cell implantation, anesthetize the rat and place it in the stereotactic frame.[5]
-
Re-open the previous incision and insert a reflux-free step-design infusion cannula into the same coordinates as the tumor implantation.
-
Connect the cannula to a 1 mL syringe mounted on a syringe pump.[5]
-
Infuse the ACNU solution at a constant flow rate. The specific flow rate and total volume can be varied depending on the experimental design.
-
Following the infusion, slowly withdraw the cannula.
-
Suture the incision and allow the rat to recover.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on CED of this compound in rats.
| Parameter | Value | Animal Model | Reference |
| Drug | This compound (ACNU) | Fischer 344 Rats | [1][5] |
| Tumor Model | 9L Gliosarcoma | Fischer 344 Rats | [5] |
| ACNU Concentration for CED | 1 mg/mL | Fischer 344 Rats | [6] |
| Maximum Tolerated Dose (MTD) via CED | 0.02 mg/rat | Normal Rat Brain | [1] |
| ACNU Concentration for Spinal Cord CED | 0.25 mg/mL (Maximum Tolerated Concentration) | Rats | [8] |
| Volume of ACNU for Spinal Cord CED | 4 µL | Rats | [8] |
| 14C-labeled ACNU Dose for Biodistribution | 0.02 mg/animal (0.0672 MBq in 20 µL) | Rodent | [6] |
| Survival Outcome | Treatment Group | Result | Reference |
| Median Survival Time | Intravenous ACNU (5 mg/kg) | 29 days | [9] |
| Median Survival Time | Intracarotid ACNU (5 mg/kg) | 46 days | [9] |
| Survival | CED of ACNU at MTD | Significantly longer survival than systemic administration | [1] |
| Long-term Survival (80 days) | CED-treated rats | Achieved in the CED group only | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for CED of Nimustine in a rat glioma model.
Putative Mechanism of ACNU-induced Immune Response
Based on in vitro and in vivo findings, local delivery of ACNU may induce an anti-tumor immune response.[5][10]
Caption: ACNU's potential immunomodulatory effects in glioma.
References
- 1. Safety and efficacy of convection-enhanced delivery of ACNU, a hydrophilic nitrosourea, in intracranial brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convection-enhanced delivery in the treatment of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Convection-enhanced delivery of a hydrophilic nitrosourea ameliorates deficits and suppresses tumor growth in experimental spinal cord glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intra-arterial ACNU therapy for malignant brain tumors. Experimental studies and preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local Delivery of this compound against Brain Tumors: Basic Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Nimustine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine Hydrochloride, an alkylating agent, is a chemotherapeutic drug known to induce programmed cell death, or apoptosis, in cancer cells.[1] This characteristic makes it a subject of interest in oncology research and drug development. Western blotting is a powerful and widely used technique to detect and quantify specific proteins involved in the apoptotic cascade, providing critical insights into the molecular mechanisms of drug action.[2]
These application notes provide a detailed protocol for performing Western blot analysis to assess the expression of key apoptosis markers in cancer cell lines, particularly glioblastoma cells, following treatment with this compound. The protocol outlines cell culture and treatment, protein extraction, quantification, electrophoresis, protein transfer, immunodetection, and data analysis.
Key Apoptosis Markers
The primary markers for apoptosis that can be effectively analyzed by Western blot after this compound treatment include:
-
Caspase Family: Caspases are a family of proteases that play a central role in the execution of apoptosis. The cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms into active smaller fragments is a hallmark of apoptosis.[3][4]
-
Poly (ADP-ribose) polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspases, rendering it inactive. The detection of cleaved PARP is a reliable indicator of apoptotic cell death.[5][6]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[7][8]
-
BIM: A pro-apoptotic BH3-only protein that is upregulated following this compound treatment, playing a crucial role in initiating the apoptotic cascade.[1][9]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for glioblastoma cell lines such as LN-229 and U87MG, based on published studies.[1][9]
-
Cell Seeding: Plate glioblastoma cells (e.g., LN-229, U87MG) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Once the cells reach 70-80% confluency, treat them with this compound (ACNU) at a final concentration of 50 µM. Include an untreated control group (vehicle control, e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96, and 120 hours) to determine the optimal time for observing apoptotic events. Based on existing data, significant apoptosis is observed between 72 and 120 hours.[2]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for a loading control like β-actin or GAPDH).
Data Presentation
Table 1: Summary of Primary Antibodies and Western Blot Parameters
| Target Protein | Full-Length (kDa) | Cleaved Fragment(s) (kDa) | Recommended Antibody Dilution | Loading Control |
| Caspase-3 | ~35 | ~17, ~19 | 1:1000 | β-actin (~42 kDa) or GAPDH (~37 kDa) |
| Caspase-9 | ~47 | ~35, ~37 | 1:1000 | β-actin (~42 kDa) or GAPDH (~37 kDa) |
| PARP | ~116 | ~89 | 1:1000 | β-actin (~42 kDa) or GAPDH (~37 kDa) |
| Bax | ~21 | - | 1:1000 | β-actin (~42 kDa) or GAPDH (~37 kDa) |
| Bcl-2 | ~26 | - | 1:1000 | β-actin (~42 kDa) or GAPDH (~37 kDa) |
| BIM | ~23 (EL), ~15 (L), ~12 (S) | - | 1:1000 | β-actin (~42 kDa) or GAPDH (~37 kDa) |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Western Blot Experimental Workflow.
Caption: this compound-Induced Apoptosis Pathway.
References
- 1. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Bax:Bcl-2 ratio modulation by bryostatin 1 and novel antitubulin agents is important for susceptibility to drug induced apoptosis in the human early pre-B acute lymphoblastic leukemia cell line, Reh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Immunohistochemical Analysis of DNA Damage Response Following Nimustine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine Hydrochloride (ACNU) is a chloroethylating nitrosourea compound widely used as an alkylating agent in cancer chemotherapy. Its cytotoxic effects are primarily mediated by inducing DNA damage, specifically interstrand crosslinks (ICLs) and double-strand breaks (DSBs).[1][2][3] This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR), which aims to repair the lesions or, if the damage is too severe, induce programmed cell death (apoptosis).
Understanding and quantifying the DDR is crucial for evaluating the efficacy of this compound and developing novel therapeutic strategies. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify key proteins involved in the DDR within the tissue context. This document provides detailed application notes and protocols for the IHC analysis of three critical DDR markers—γH2AX, 53BP1, and RAD51—following treatment with this compound.
Key DNA Damage Response Markers
-
γH2AX (phosphorylated H2A.X) : A well-established biomarker for DNA DSBs. Histone H2AX is rapidly phosphorylated at serine 139 at the sites of DSBs, forming distinct nuclear foci that can be detected by IHC. The quantification of γH2AX foci serves as a sensitive measure of the extent of DNA damage.
-
53BP1 (p53-binding protein 1) : A key protein in the non-homologous end joining (NHEJ) pathway of DSB repair. It is recruited to DSB sites, where it promotes NHEJ and prevents homologous recombination (HR). The formation of 53BP1 foci is another indicator of DSB induction and repair activity.
-
RAD51 : A crucial enzyme in the homologous recombination (HR) pathway of DSB repair. RAD51 forms nuclear foci at sites of DNA damage, where it facilitates strand invasion and exchange. The presence and number of RAD51 foci are indicative of active HR repair.
Data Presentation
The following tables summarize quantitative data on the cellular response to nitrosourea compounds, including this compound.
Table 1: Cell Cycle Arrest in NIH/3T3 Cells after Nimustine (ACNU) Treatment
| Nimustine (µg/mL) | % of Cells in G2/M Phase (24h post-treatment) | % of Cells in G2/M Phase (48h post-treatment) |
| 15 | 30 ± 6 | - |
| 30 | 32 ± 7 | - |
| 45 | 38 ± 10 | - |
| 60 | - | 49 ± 6 |
| 75 | - | 57 ± 7 |
Data adapted from a study on Nimustine-induced cell cycle changes.[4]
Table 2: γH2AX Expression in Rat Lung Epithelial Cells after Nitrosamine (DHPN) Treatment
| Time Point | % γH2AX Positive Cells (Control) | % γH2AX Positive Cells (DHPN-treated) |
| Day 0 | Not Reported | 4.4 ± 1.4 |
| Day 1 | Not Reported | 5.1 ± 2.7 |
| Day 3 | Not Reported | 3.3 ± 1.0 |
| Day 7 | Not Reported | 4.1 ± 1.3 |
| Day 14 | Not Reported | 1.1 ± 0.4 |
Signaling Pathways and Experimental Workflow
Caption: Nimustine-induced DNA damage response pathway.
Caption: General immunohistochemistry workflow.
Experimental Protocols
I. Immunohistochemical Staining for γH2AX
This protocol is adapted from established methods for detecting γH2AX in formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-γH2AX (Ser139) monoclonal antibody (e.g., Cell Signaling Technology, clone 20E3)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in blocking buffer (a starting dilution of 1:200 is recommended, but should be optimized).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
II. Immunohistochemical Staining for 53BP1
This protocol provides a general guideline for 53BP1 staining in FFPE tissues.
Materials:
-
Same as for γH2AX staining.
-
Primary antibody: Rabbit anti-53BP1 polyclonal antibody (e.g., Novus Biologicals, NB100-304)
Procedure:
Follow the same procedure as for γH2AX, with the following modifications:
-
Primary Antibody Incubation: Dilute the primary anti-53BP1 antibody according to the manufacturer's instructions (a starting dilution of 1:500 is often recommended, but requires optimization). Incubate overnight at 4°C.
III. Immunohistochemical Staining for RAD51
This protocol is based on methods for detecting RAD51 nuclear foci in FFPE tissues.
Materials:
-
Same as for γH2AX staining.
-
Primary antibody: Rabbit anti-RAD51 monoclonal antibody (e.g., Abcam, ab133534)
Procedure:
Follow the same procedure as for γH2AX, with the following modifications:
-
Antigen Retrieval: Tris-EDTA buffer (pH 9.0) may provide better results for RAD51.
-
Primary Antibody Incubation: Dilute the primary anti-RAD51 antibody as recommended by the manufacturer (a starting dilution of 1:100 is a common starting point for optimization). Incubate overnight at 4°C.
Quantitative Analysis of IHC Staining
1. Foci Counting (for γH2AX, 53BP1, and RAD51):
-
Acquire images of stained sections at high magnification (e.g., 400x or 600x).
-
Manually or using automated image analysis software (e.g., ImageJ/Fiji), count the number of distinct, stained foci within the nuclei of tumor cells.
-
Express the data as the average number of foci per cell or the percentage of cells with a certain number of foci (e.g., >5 foci/nucleus).
2. H-Score (for overall protein expression):
The H-score provides a semi-quantitative measure of both the intensity and the percentage of stained cells.
-
Score the staining intensity on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
Determine the percentage of cells at each intensity level.
-
Calculate the H-score using the formula: H-Score = [1 x (% of cells with weak staining)] + [2 x (% of cells with moderate staining)] + [3 x (% of cells with strong staining)]
-
The H-score will range from 0 to 300.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or high primary/secondary antibody concentrations.
-
Weak or No Staining: Inefficient antigen retrieval, inactive primary antibody, or incorrect antibody dilution.
-
Non-specific Staining: Cross-reactivity of antibodies or presence of endogenous biotin/peroxidase (ensure proper blocking steps).
Conclusion
The immunohistochemical detection and quantification of γH2AX, 53BP1, and RAD51 provide valuable insights into the DNA damage response induced by this compound. These protocols offer a framework for researchers to assess the pharmacodynamic effects of this chemotherapeutic agent, investigate mechanisms of drug resistance, and explore potential combination therapies that modulate the DDR. Careful optimization of each step is crucial for obtaining reliable and reproducible results.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbbb.org [ijbbb.org]
Combination therapy protocols with Nimustine Hydrochloride and radiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of Nimustine Hydrochloride (ACNU) and radiation. This compound is a nitrosourea-based alkylating agent that exerts its cytotoxic effects by inducing DNA cross-links, ultimately leading to apoptosis.[1][2] Radiation therapy is a cornerstone of cancer treatment that causes cell death primarily through the induction of DNA double-strand breaks. The combination of these two modalities has been explored as a strategy to enhance anti-tumor efficacy, particularly in malignancies such as glioblastoma. This document outlines the underlying mechanisms, provides detailed protocols for in vitro and in vivo studies, and summarizes key quantitative data from preclinical and clinical investigations.
Mechanism of Action: A Synergistic Assault on DNA Integrity
The combination of this compound and radiation therapy creates a potent anti-cancer effect by targeting DNA through complementary mechanisms. Nimustine, as a chloroethylating nitrosourea, alkylates DNA bases, leading to the formation of monoadducts and subsequent interstrand crosslinks (ICLs).[1] These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription.[1] Specifically, Nimustine has been shown to preferentially induce scission breaks at guanine positions in the DNA.[2]
Radiation therapy, on the other hand, generates free radicals that cause a variety of DNA lesions, with the most lethal being DNA double-strand breaks (DSBs).[2] The cell's ability to repair these breaks is critical for its survival.
The synergy between Nimustine and radiation is thought to arise from the overwhelming level of DNA damage that saturates the cell's repair machinery. The presence of Nimustine-induced ICLs can impede the repair of radiation-induced DSBs, and vice versa. This combined assault on DNA integrity triggers robust activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis.
Signaling Pathways
The cellular response to the combined insult of Nimustine and radiation involves a complex network of signaling pathways centered around DNA damage detection and repair. Key pathways implicated include the ATM/ATR and PARP signaling cascades.
Caption: Combined DNA Damage Signaling Pathway.
Experimental Protocols
In Vitro Studies
1. Cell Lines:
-
Glioblastoma: U87, U251MG, T98G, A-7
-
Lung Cancer (NSCLC): A549, H460
-
Lymphoma: Raji, Daudi (Burkitt's Lymphoma cell lines)
2. Cell Culture: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
3. Combination Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and apoptosis assays).
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a predetermined duration (e.g., 24 hours).
-
Following drug treatment, irradiate the cells with a single dose of X-rays (e.g., 2-8 Gy) using a clinical linear accelerator or an experimental irradiator.
-
Control groups should include untreated cells, cells treated with Nimustine alone, and cells treated with radiation alone.
4. Cell Viability Assay (MTT Assay):
-
After the desired incubation period post-irradiation (e.g., 48-72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
5. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest cells at specified time points after treatment.
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
6. Western Blot Analysis for Signaling Proteins:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., cleaved PARP, cleaved caspase-3, γH2AX, p-ATM, p-ATR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: In Vitro Experimental Workflow.
In Vivo Studies
1. Animal Models:
-
Glioblastoma: Intracranial xenograft models in athymic nude mice using U87 or U251MG cells.
-
Lung Cancer: Subcutaneous or orthotopic xenograft models in nude mice using A549 or H460 cells.
-
Lymphoma: Subcutaneous xenograft models in SCID mice using Raji or Daudi cells.
2. Combination Therapy Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups: vehicle control, Nimustine alone, radiation alone, and Nimustine + radiation.
-
Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
For localized tumors, deliver a single or fractionated dose of radiation to the tumor site using a small animal irradiator.
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Monitor animal body weight and overall health status regularly.
3. Efficacy Endpoints:
-
Tumor Growth Inhibition: Calculate tumor volume using the formula: (Length x Width²)/2.
-
Survival Analysis: Monitor animals until they meet euthanasia criteria (e.g., tumor size exceeding a certain limit, significant weight loss, or signs of distress). Plot Kaplan-Meier survival curves.
4. Immunohistochemistry (IHC):
-
At the end of the study, excise tumors, fix in formalin, and embed in paraffin.
-
Perform IHC staining on tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DNA damage (e.g., γH2AX).
Caption: In Vivo Experimental Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of this compound and radiation therapy.
Table 1: Preclinical In Vivo Studies
| Cancer Type | Animal Model | Nimustine (ACNU) Dose | Radiation Dose | Efficacy Endpoint | Outcome | Citation |
| Mammary Carcinoma | C3H/HeN mice with FM3A tumors | 15 mg/kg (fractionated) or 30 mg/kg (intermittent) i.v. | 5 Gy (twice) | Tumor growth inhibition, survival | Synergistic effects on tumor growth inhibition and survival prolongation. | [3] |
| Glioblastoma | Mice with U87-R xenografts | 15 mg/kg i.p. | - | Survival | Significantly prolonged survival compared to control and TMZ treatment. | [4] |
Table 2: Clinical Studies in Malignant Glioma
| Study Population | Treatment Regimen | Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| 33 patients with anaplastic astrocytoma (AA) and glioblastoma (GBM) | 60 Gy RT + ACNU (80 mg/m²) + Etoposide | 42.4% (>50% reduction) | 8.4 months (overall), 13.5 months (AA), 7.8 months (GBM) | 21.1 months (overall), 49.9 months (AA), 16.2 months (GBM) | [5] |
| 71 GBM patients | RT + local ACNU + oral TMZ | - | 8.8 months | 18.5 months | [6] |
Table 3: Clinical Studies in Other Cancers
| Cancer Type | Study Population | Treatment Regimen | Response Rate | Median Time to Progression | Median Overall Survival | Citation |
| Refractory Small Cell Lung Cancer | 24 patients | ACNU (50 mg/m²) + Paclitaxel | 25% | 2.8 months | 5.8 months | [7] |
Conclusion
The combination of this compound and radiation therapy represents a promising strategy for the treatment of various cancers, particularly malignant gliomas. The preclinical and clinical data suggest a synergistic interaction that enhances tumor cell killing. The provided protocols offer a framework for further investigation into the efficacy and mechanisms of this combination therapy. Future research should focus on optimizing dosing and scheduling, identifying predictive biomarkers, and exploring its application in a broader range of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation-induced signaling pathways that promote cancer cell survival (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 5. Radiotherapy combined with this compound and etoposide for malignant gliomas: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor effects of radiotherapy combined local nimustine delivery rendezvousing with oral temozolomide chemotherapy in glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of this compound (ACNU) plus paclitaxel for refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nimustine Hydrochloride (ACNU) Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming Nimustine Hydrochloride (ACNU) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (ACNU) resistance in cancer cells?
A1: Resistance to this compound (ACNU), an alkylating agent, is a significant challenge in cancer therapy. The primary mechanisms include:
-
Overexpression of O6-methylguanine-DNA methyltransferase (MGMT): MGMT is a DNA repair protein that removes the alkyl groups added by ACNU to the O6 position of guanine in DNA. This action prevents the formation of cytotoxic DNA interstrand cross-links (ICLs), which are the primary mechanism of ACNU-induced cell death.[1][2] The prognosis of patients treated with alkylating agents like ACNU is often inversely correlated with the expression level of MGMT.[1]
-
Increased Drug Efflux: Cancer cells can actively pump ACNU out of the cell, reducing its intracellular concentration and thus its cytotoxic effect. This is often mediated by ATP-binding cassette (ABC) transporters. Studies on ACNU-resistant rat glioma cell lines indicated that resistance was due to both reduced uptake and increased efflux of the drug.[3]
-
Glutathione (GSH)-mediated Drug Inactivation: Glutathione, a key intracellular antioxidant, can conjugate with and detoxify ACNU, rendering it inactive. Elevated levels of GSH have been implicated in resistance to several chemotherapeutic agents.[4]
-
Altered Signaling Pathways: Dysregulation of signaling pathways, such as the p38 MAPK/JNK pathway, can contribute to ACNU resistance by promoting cell survival and inhibiting apoptosis.[5][6]
Q2: How can I develop an ACNU-resistant cancer cell line for my experiments?
A2: Developing an ACNU-resistant cell line is a crucial step for studying resistance mechanisms. A common method involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of ACNU.[7] One study successfully isolated ACNU-resistant rat gliosarcoma 9L cells by this method.[6] A general protocol is provided in the "Experimental Protocols" section below.
Q3: What are some common strategies to overcome ACNU resistance in vitro?
A3: Several strategies are being explored to overcome ACNU resistance:
-
Combination Therapy: Using ACNU in combination with other agents can enhance its efficacy.
-
Lonidamine: This energy blocker has been shown to reverse ACNU resistance in glioblastoma cells by inhibiting energy metabolism, disrupting redox homeostasis, and downregulating MGMT expression.[1][2][8]
-
Reserpine: This agent has been found to increase the intracellular concentration of ACNU by inhibiting its efflux, thereby overcoming resistance in glioma cells.[3][9]
-
Paclitaxel: A phase II study showed that combining ACNU with paclitaxel was active in refractory small cell lung cancer.[8]
-
Nicardipine: This calcium channel blocker has shown promise in combination with nimustine for treating glioblastoma.[10]
-
-
Inhibition of MGMT: Directly inhibiting MGMT activity can sensitize resistant cells to ACNU. While clinical trials with MGMT inhibitors like O6-benzylguanine (O6-BG) have had mixed results, it remains a key target.[1]
-
Targeting GSH Metabolism: Depleting intracellular GSH levels can reduce the inactivation of ACNU and increase its cytotoxicity.[4]
Q4: Are there established clinical protocols for overcoming ACNU resistance?
A4: While several combination therapies have been investigated in clinical trials, there is no universally established protocol for overcoming ACNU resistance that is effective for all cancer types. For instance, a randomized trial of ACNU with procarbazine for anaplastic astrocytoma and glioblastoma did not show a benefit over ACNU alone.[2] However, a phase II study of ACNU plus paclitaxel showed activity in refractory small cell lung cancer.[8] Researchers should consult the latest clinical trial data for specific cancer types.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cell viability in ACNU-treated resistant cell line (No effect of ACNU) | 1. ACNU concentration is too low. 2. High MGMT expression in the resistant cell line. 3. High drug efflux. 4. High intracellular GSH levels. | 1. Perform a dose-response curve to determine the appropriate IC50 value for the resistant line. 2. Confirm MGMT expression via Western blot or activity assay. Consider using an MGMT inhibitor (e.g., O6-benzylguanine) in combination with ACNU. 3. Evaluate the expression of ABC transporters. Test ACNU in combination with an efflux pump inhibitor like reserpine.[3][9] 4. Measure intracellular GSH levels. Consider using an inhibitor of GSH synthesis (e.g., buthionine sulfoximine). |
| Inconsistent results in combination therapy experiments | 1. Suboptimal drug concentrations. 2. Incorrect timing of drug administration (e.g., sequential vs. simultaneous). 3. Instability of the combination agents. | 1. Perform a matrix of concentrations for both ACNU and the combination agent to identify synergistic, additive, or antagonistic interactions. 2. Test different administration schedules. For example, pretreatment with a sensitizing agent before ACNU exposure may be more effective. The combination of lonidamine and ACNU has shown synergistic effects.[1][2][8] 3. Check the stability and proper storage of all compounds. |
| Difficulty in detecting ACNU-induced DNA interstrand cross-links (ICLs) | 1. Insufficient ACNU concentration or treatment time. 2. High DNA repair activity (MGMT). 3. The assay is not sensitive enough. | 1. Increase the ACNU concentration and/or extend the treatment duration. The formation of dG-dC crosslinks induced by ACNU has been shown to peak around 12 hours post-treatment.[11] 2. Use a cell line with low or no MGMT expression, or co-treat with an MGMT inhibitor. 3. Utilize a highly sensitive method like HPLC-ESI-MS/MS for the quantification of DNA ICLs.[3][11] The alkaline comet assay can also be used to detect ICLs.[12] |
| Low protein yield for MGMT Western blot | 1. Inefficient cell lysis. 2. Low MGMT expression in the chosen cell line. 3. Protein degradation. | 1. Use a lysis buffer optimized for nuclear proteins and include mechanical disruption (e.g., sonication). 2. Use a positive control cell line known to express high levels of MGMT (e.g., T98G). 3. Add protease inhibitors to the lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Effect of Lonidamine (LND) and ACNU on Glioblastoma Cell Lines
| Cell Line | Treatment | Colony Formation Inhibition (%) | Invasion Inhibition (%) | Relative GSH Level (%) |
| SF126 | ACNU (480 µM) | 71.8 | 62.67 | - |
| LND (220 µM) + ACNU (480 µM) | 85.0 | 76.67 | - | |
| SF763 (Resistant) | ACNU (1445 µM) | 39.3 | - | - |
| LND (725 µM) + ACNU (1445 µM) | 70.0 | 95.67 | - | |
| Data summarized from a study on the effects of LND on ACNU resistance.[1] |
Table 2: Effect of Reserpine on ACNU IC50 in Rat Glioma Cells
| Cell Line | Treatment | IC50 of ACNU (µM) |
| C6 (Parental) | ACNU alone | ~5 |
| C6/ACNU (Resistant) | ACNU alone | ~50 |
| C6/ACNU (Resistant) | ACNU + Reserpine (10 µM) | ~5 |
| Data extrapolated from a study on reversing ACNU resistance with reserpine.[9] |
Experimental Protocols
Protocol 1: Development of an ACNU-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (ACNU)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of ACNU: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of ACNU on the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing ACNU at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Recovery and Escalation: After 48-72 hours of exposure, replace the ACNU-containing medium with a fresh, drug-free medium and allow the cells to recover and reach 70-80% confluency.
-
Subculture and Increase Dose: Passage the cells and re-expose them to a slightly higher concentration of ACNU (e.g., 1.5-2 fold increase).
-
Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation for several months. A stable resistant cell line may take over a year to develop.[6]
-
Monitor Resistance: Periodically determine the IC50 of ACNU on the treated cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant phenotype.
-
Cryopreserve Stocks: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.
Protocol 2: Western Blot for MGMT Expression
This protocol provides a standard method for detecting MGMT protein levels in cell lysates.[13][14]
Materials:
-
Cell pellets (from parental and ACNU-resistant lines)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against MGMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MGMT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Intracellular Glutathione (GSH) Assay
This protocol outlines a method to measure intracellular GSH levels, which can be involved in ACNU inactivation.[15]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
5% 5-Sulfosalicylic acid (SSA)
-
Glutathione reductase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
NADPH
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and count the cells.
-
Cell Lysis: Resuspend the cell pellet in cold 5% SSA and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove precipitated proteins.
-
Assay Reaction: In a 96-well plate, add the supernatant, glutathione reductase, DTNB, and NADPH to a reaction buffer.
-
Measurement: Immediately measure the absorbance at 405-415 nm kinetically for several minutes using a microplate reader.
-
Quantification: Calculate the GSH concentration by comparing the rate of absorbance change to a standard curve generated with known concentrations of GSH.
-
Normalization: Normalize the GSH levels to the protein concentration or cell number of the corresponding samples.
Mandatory Visualizations
Signaling Pathways in ACNU Resistance
References
- 1. Pronase-based assay method for O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [Establishment of ACNU-resistant rat gliosarcoma cell lines and their characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Overcoming of ACNU resistance in a subline of rat glioma in vitro and in vivo by reserpine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Quantification of DNA interstrand crosslinks induced by ACNU in NIH/3T3 and L1210 cells using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbbb.org [ijbbb.org]
- 13. Western Blot protocol for MGMT Antibody (NB100-168): Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Nimustine Hydrochloride off-target effects in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Nimustine Hydrochloride (ACNU) in preclinical models. The focus is on addressing specific issues that may arise during experiments related to its mechanism of action and secondary cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nitrosourea compound that acts as a bifunctional alkylating agent.[1] Its primary mechanism involves the alkylation and cross-linking of DNA, which induces DNA double-strand breaks (DSBs) and inter-strand crosslinks (ICLs).[1][2] This damage to DNA inhibits replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3] The preferred site for DNA strand scission by nimustine is at the guanine positions.[4]
Q2: Beyond direct DNA damage, what other signaling pathways are affected by this compound?
This compound treatment activates the DNA Damage Response (DDR) signaling pathway.[2] This, in turn, can trigger downstream pathways, including the p38 MAPK/JNK signaling cascade.[2] In glioblastoma cells, nimustine-induced apoptosis is associated with the JNK/c-Jun-mediated induction of the BH3-only protein BIM.[2]
Q3: We are observing unexpected effects on the tumor microenvironment. Is this a known phenomenon?
Yes, in addition to its direct cytotoxic effects on tumor cells, this compound can modulate the tumor microenvironment. In preclinical studies, local delivery of nimustine has been shown to inhibit the secretion of Transforming Growth Factor-β1 (TGF-β1) and reduce the expression of Fas.[5][6][7] Furthermore, these studies have demonstrated that nimustine can induce the infiltration of CD4+ and CD8+ T lymphocytes into the tumor, suggesting an immunostimulatory effect.[5][6][8]
Q4: We are seeing variable responses to this compound in our cell lines. What could be the cause?
Variability in cellular response to nimustine can be influenced by the status of DNA repair pathways. For instance, the expression level of O6-methylguanine-DNA methyltransferase (MGMT) has been correlated with cellular response to nimustine.[9] Cells with high MGMT expression may be more resistant to the effects of the drug. Additionally, low activity of DNA ligase IV, a component of the DSB-repair pathway, can increase cell lethality in response to nimustine.[9]
Q5: At what concentration does this compound induce DNA interstrand crosslinks versus single-strand breaks?
The type of DNA damage induced by nimustine can be concentration-dependent. In NIH/3T3 cells, lower concentrations (≤45 µg/ml) predominantly cause DNA breaks that can be detected as increased DNA migration in a comet assay.[1] In contrast, higher concentrations (≥45 µg/ml) lead to a noticeable increase in DNA interstrand crosslinks, which results in reduced DNA migration.[1]
Troubleshooting Guides
Problem 1: Inconsistent induction of apoptosis in glioblastoma cell lines.
-
Possible Cause 1: Suboptimal Drug Concentration. The effective concentration of nimustine can vary between cell lines.
-
Solution: Perform a dose-response curve for your specific cell line to determine the optimal concentration for apoptosis induction. For example, a concentration of 50 μM for 72 hours has been shown to induce apoptosis in LN-229 cells.[2]
-
-
Possible Cause 2: Cell Line Resistance. As mentioned in the FAQ, the expression of DNA repair enzymes like MGMT can confer resistance.
-
Solution: Verify the MGMT status of your cell lines. If you are working with MGMT-proficient cells, you may need to use higher concentrations of nimustine or combine it with an MGMT inhibitor.
-
-
Possible Cause 3: Incorrect Timepoint for Analysis. The induction of apoptosis is a time-dependent process.
Problem 2: Difficulty in replicating in vivo anti-tumor effects.
-
Possible Cause 1: Inadequate Drug Delivery. this compound's ability to cross the blood-brain barrier is a key feature for treating brain tumors, but systemic administration may still result in suboptimal local concentrations.[3][9]
-
Possible Cause 2: Animal Model Selection. The choice of animal model can significantly impact the observed therapeutic effects.
-
Solution: Ensure your chosen xenograft or syngeneic model is appropriate for studying the effects of nimustine. For example, intracranial GBM models in mice have been used to demonstrate the efficacy of nimustine against temozolomide-resistant tumors.[10]
-
-
Possible Cause 3: Toxicity. Nimustine can cause systemic toxicity, such as weight loss and myelosuppression (white blood cell depression), which can affect the overall health of the animal and confound the interpretation of anti-tumor efficacy.[2][3]
-
Solution: Carefully monitor the health of the animals, including body weight and blood cell counts. Adjust the dosage and treatment schedule to minimize toxicity while maintaining therapeutic efficacy. A common in vivo dose in mice is in the range of 15-30 mg/kg.[2]
-
Quantitative Data Summary
| Parameter | Cell Line / Model | Concentration / Dose | Observed Effect | Reference |
| Apoptosis Induction | LN-229 | 50 µM | Time-dependent induction of apoptosis, upregulation of Bim, phosphorylation of c-Jun, cleavage of caspases. | [2] |
| DNA Damage | NIH/3T3 | 15-75 µg/ml | Concentration-dependent DNA damage. ICLs significant at ≥45 µg/ml. | [1] |
| Cell Death | U87, U251, U343 (parental and TMZ-resistant) | 200 µM | Significant induction of cell death. | [10] |
| Inhibition of TGF-β1 Secretion | 9L, U87, U251 | 10 mM | Significant inhibition of TGF-β1 secretion. | [6] |
| Reduction of Fas Expression | U87, U251, T98, A172 | 10 mM | Significant decrease in Fas immunoreactivity. | [6] |
| In Vivo Tumor Growth Inhibition | Solid FM3A tumor in mice | 15-30 mg/kg (IV) | Inhibition of tumor growth when combined with radiotherapy. | [2] |
| In Vivo Survival (TMZ-resistant model) | U87-R intracranial model | 15 mg/kg (IP) | Significantly prolonged survival. | [10] |
Experimental Protocols
Western Blot for Apoptosis Markers
-
Cell Treatment: Plate cells (e.g., U87, U251) and allow them to adhere overnight. Treat with this compound at the desired concentration (e.g., 200 µM) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Model
-
Cell Implantation: Anesthetize mice and intracranially inoculate with tumor cells (e.g., 1 x 10^5 U87 or U87-R cells) into the right cerebral hemisphere using a stereotactic micro-injector.
-
Drug Administration: On specified days post-implantation (e.g., days 7, 14, 21, and 28), administer this compound (e.g., 15 mg/kg) or vehicle control (e.g., 25% DMSO) via intraperitoneal injection.
-
Monitoring: Monitor the mice for neurological signs and body weight loss. Euthanize mice when they exhibit neurological symptoms or lose more than 20% of their body weight.
-
Survival Analysis: Record the survival times for each treatment group and analyze the data using Kaplan-Meier survival curves.
-
Histology: Upon euthanasia, excise the brains, fix in 10% buffered formalin, and embed in paraffin for H&E staining and immunohistochemical analysis of tumor morphology and biomarkers.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for inconsistent apoptosis.
References
- 1. ijbbb.org [ijbbb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. In vitro damage of isolated DNA from two brain tumor cell lines induced by a water-soluble antitumor nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nimustine Hydrochloride-Induced Hematological Toxicity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the management of hematological toxicity induced by nimustine hydrochloride (also known as ACNU) in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nimustine-induced hematological toxicity?
A1: Nimustine is a nitrosourea-class alkylating agent. Its primary mechanism involves inducing DNA damage, specifically inter-strand crosslinks and double-strand breaks, in rapidly dividing cells.[1][2] This action is particularly potent against hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, leading to cell cycle arrest and apoptosis. The depletion of these progenitor cells results in a decreased output of mature blood cells, leading to neutropenia, thrombocytopenia, and anemia.
Q2: What are the expected dose-limiting toxicities (DLTs) and nadirs for blood cell counts in animal models?
A2: In preclinical animal studies, the primary DLT for nimustine is neutropenia.[3][4] Thrombocytopenia is also a major and common adverse event.[5]
-
Neutrophil Nadir : A significant decrease in neutrophil counts is typically observed, with the nadir occurring around 7 days post-administration.[3][5]
-
Platelet Nadir : The platelet count nadir is often more delayed and variable, occurring between 7 and 21 days after treatment.[3][5]
-
Recovery : In the absence of severe toxicity, neutrophil and platelet counts generally begin to recover within 7 days after reaching their respective nadirs.[3]
Q3: My animals are experiencing severe neutropenia. What are potential mitigation strategies?
A3: While specific data on co-administration with nimustine is limited, a common strategy to manage neutropenia induced by myelosuppressive chemotherapy is the administration of hematopoietic growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF). G-CSF stimulates the proliferation and differentiation of neutrophil progenitors in the bone marrow, potentially accelerating neutrophil recovery.[6] It is crucial to carefully time the G-CSF administration relative to the chemotherapy to avoid sensitizing proliferating progenitor cells to the cytotoxic agent.
Q4: Can anything be done to protect multiple hematopoietic lineages (neutrophils, platelets, etc.) simultaneously?
A4: The use of a broad-spectrum cytoprotective agent like Amifostine could be considered. Amifostine is a prodrug that is converted to an active free thiol metabolite (WR-1065), which can protect normal tissues from the damage caused by alkylating agents.[7] Its protective mechanisms include scavenging free radicals and binding to reactive metabolites of chemotherapeutic agents.[7] Preclinical studies have shown that Amifostine can offer significant protection to hematopoietic progenitors against a variety of cytotoxic agents.[7] It is typically administered as a short infusion 15-30 minutes before chemotherapy.[3]
Q5: How does the dosing schedule of nimustine affect its toxicity?
A5: The administration schedule can significantly impact toxicity. Studies on rats have shown that a divided-dose administration of nimustine resulted in a reduced death rate from toxicity compared to a single large dose.[8] This suggests that fractionation of the total dose may allow for periods of bone marrow recovery, thereby lessening the severity of hematological side effects.
Section 2: Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action / Troubleshooting Step |
| Unexpectedly high mortality | Dose exceeds the Maximum Tolerated Dose (MTD). Animal strain may be particularly sensitive. | Verify dose calculations. The MTD for a single intravenous dose in tumor-bearing dogs was determined to be 25 mg/m².[3] Consider performing a preliminary dose-range-finding study in your specific animal model and strain. |
| Severe, prolonged neutropenia (Grade 4) | High sensitivity of hematopoietic progenitors to nimustine. | Implement a rescue strategy with G-CSF post-nimustine administration (e.g., 24 hours after). Monitor CBCs daily or every other day to track neutrophil recovery. Consider reducing the nimustine dose in subsequent cohorts. |
| Delayed and cumulative thrombocytopenia | Nitrosoureas are known for delayed and cumulative effects on megakaryocytes. | Extend the dosing interval. A 21-day interval was recommended for dogs to allow for platelet recovery.[3] Monitor platelet counts for at least 21 days post-administration. If using multiple cycles, be aware that toxicity may worsen with each cycle.[9] |
| Variable toxicity between animals in the same group | Inconsistent drug administration (e.g., IV bolus vs. infusion, intraperitoneal leakage). Underlying subclinical conditions in animals. | Ensure consistent administration technique. For IV administration, use a consistent rate. Ensure animals are healthy and free of underlying diseases before dosing.[3] |
Section 3: Quantitative Data Summary
The following table summarizes the hematological toxicity data from a Phase I dose-escalation study of a single intravenous dose of nimustine (ACNU) in tumor-bearing dogs.
Table 1: Hematological Toxicity of Single-Dose Nimustine in Dogs [3]
| Dose (mg/m²) | # of Dogs | Grade of Neutropenia (Count) | Grade of Thrombocytopenia (Count) |
| Grade 2 (1) | Grade 1 (1), Grade 2 (1) | ||
| 25 | 6 | 1,000-1,499 cells/µl | 90,000-149,999 cells/µl50,000-89,999 cells/µl |
| Grade 4 (2) | Grade 1 (1), Grade 3 (1) | ||
| 30 | 2 | <500 cells/µl | 90,000-149,999 cells/µl25,000-49,999 cells/µl |
Data extracted and compiled from a study by Takahashi et al.[3] The Maximum Tolerated Dose (MTD) was determined to be 25 mg/m², with neutropenia being the Dose-Limiting Toxicity (DLT).[3]
Section 4: Experimental Protocols & Methodologies
Protocol: Administration and Monitoring in a Mouse Model
This protocol is adapted from methodologies used for studying nimustine in mice and general practices for evaluating hematological toxicity.
-
Animal Model : 6 to 8-week-old BALB/c or C57BL/6 mice.
-
Housing : House animals in a controlled environment with a 12-hour light/dark cycle, with free access to food and water.
-
Drug Preparation :
-
This compound (ACNU) is water-soluble.[6]
-
Dissolve nimustine in sterile saline or water for injection to the desired concentration immediately before use.
-
-
Administration :
-
Administer nimustine via a single intraperitoneal (IP) injection.
-
A dose of 15 mg/kg has been used in mouse xenograft models. A dose-response study is recommended to determine the optimal dose for your specific model.
-
-
Blood Sample Collection :
-
Collect baseline blood samples (approx. 50-100 µL) 24 hours before drug administration.
-
Collect subsequent blood samples on Days 3, 7, 10, 14, and 21 post-administration.
-
Use a consistent collection method, such as retro-orbital sinus or tail vein sampling, into EDTA-coated tubes.
-
-
Hematological Analysis :
-
Perform a complete blood count (CBC) using an automated hematology analyzer validated for mouse blood.
-
Key parameters to measure are: White Blood Cells (WBC) with differential, Platelets (PLT), and Red Blood Cells (RBC).
-
-
Endpoint : Monitor animals for signs of toxicity (weight loss, lethargy, piloerection). The primary endpoint is the characterization of the depth and duration of neutropenia and thrombocytopenia.
Protocol: Investigating G-CSF as a Mitigation Agent
-
Study Groups :
-
Group 1: Vehicle Control (Saline IP)
-
Group 2: Nimustine only (e.g., 15 mg/kg IP, single dose on Day 0)
-
Group 3: Nimustine + G-CSF (Nimustine on Day 0, followed by G-CSF)
-
Group 4: G-CSF only
-
-
Nimustine Administration : Administer nimustine as described in Protocol 4.1.
-
G-CSF Administration :
-
Timing : Begin G-CSF administration 24 hours after nimustine injection.
-
Dose/Route : Administer recombinant murine G-CSF via subcutaneous (SC) injection. A typical dose is 50-250 µg/kg/day.
-
Schedule : Administer daily for 5-7 consecutive days, or until neutrophil recovery is observed.
-
-
Monitoring : Perform blood sample collection and analysis as described in Protocol 4.1, with additional sampling points if rapid changes are expected (e.g., daily from Day 5 to Day 10).
-
Analysis : Compare the neutrophil and platelet nadirs, and the time to recovery, between the Nimustine-only group and the Nimustine + G-CSF group.
Section 5: Visualizations (Diagrams)
Mechanism of Nimustine-Induced Myelosuppression
Caption: Mechanism of Nimustine-induced myelosuppression in hematopoietic stem cells.
Experimental Workflow for Testing a Mitigation Agent
Caption: Experimental workflow for evaluating a mitigation agent against nimustine toxicity.
References
- 1. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Dose-Escalation Study of Nimustine in Tumor-Bearing Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study of nimustine in tumor-bearing dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amifostine and hematologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G‑CSF delays tooth extraction socket bone healing via the inhibition of bone turnover in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Nimustine Hydrochloride cell viability assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Nimustine Hydrochloride (ACNU) cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells?
A1: High variability in cell viability assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting errors can also lead to different cell numbers in each well.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[1] Consider avoiding the outer wells or filling them with a sterile buffer like PBS to maintain humidity.[1]
-
Improper Reagent Mixing: After adding this compound or the viability assay reagent (e.g., MTT, XTT), ensure gentle but thorough mixing to achieve a uniform concentration in each well.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and metabolism, leading to erratic results.[2] Regularly test your cell cultures for contamination.
Q2: The IC50 value I calculated is significantly different from published values. What could be the cause?
A2: Discrepancies in IC50 values are a common issue and can be attributed to:
-
Drug Stability and Handling: this compound is unstable in aqueous solutions; it is recommended to prepare fresh dilutions from a stock solution for each experiment.[3] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to chemotherapeutic agents. The IC50 can be influenced by factors like the expression of DNA repair enzymes.[6]
-
Assay-Specific Artifacts: The type of viability assay used can influence the outcome. For example, the MTT assay measures metabolic activity, and some compounds can interfere with cellular metabolism, leading to an over- or underestimation of cell viability.[7][8][9] It may be beneficial to confirm results with an alternative assay that measures a different parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a cytotoxicity assay (e.g., LDH release).[10]
-
Experimental Parameters: Factors like cell seeding density, drug incubation time, and the specific formulation of the culture medium can all impact the calculated IC50 value.[11][12]
Q3: My untreated (negative control) cells show low viability or are not proliferating as expected. Why?
A3: This points to a fundamental issue with your experimental setup:
-
Cell Health: The cells may be unhealthy before the experiment begins. Ensure you are using cells from a low passage number and that they are in the logarithmic growth phase.
-
Culture Conditions: Suboptimal culture conditions, such as incorrect CO2 levels, temperature, or humidity, can stress cells.
-
Reagent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[1] Ensure the final DMSO concentration in your wells is low (generally <0.5%) and include a vehicle control (cells treated with the same concentration of DMSO without the drug).[1]
-
Assay Reagent Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation.[13] Optimize the incubation time to be long enough for formazan crystal formation but short enough to avoid toxicity.[13]
Q4: I am using an MTT assay and the results are inconsistent. Are there known issues with this assay and this compound?
A4: Yes, the MTT assay is susceptible to certain artifacts that can lead to inconsistent results. While there are no specific reports of direct interaction between this compound and the MTT reagent, the drug's mechanism can indirectly affect the assay. This compound is an alkylating agent that causes DNA damage and induces cell cycle arrest.[14][15] This can alter the metabolic state of the cell, which is what the MTT assay measures. A cell that is metabolically active but not proliferating may still reduce MTT, potentially underestimating the drug's cytotoxic effect.[7][10] If you suspect this is an issue, consider validating your findings with a method that directly counts viable cells (e.g., Trypan Blue exclusion) or measures apoptosis (e.g., Annexin V staining).
Data Presentation
Table 1: Physicochemical Properties and Handling of this compound
| Property | Value/Recommendation | Source(s) |
| Synonyms | ACNU | [3][4] |
| Mechanism of Action | DNA alkylating agent; induces DNA cross-links and double-strand breaks. | [4][6][16] |
| Solubility | DMSO: ~20 mg/mL (or 55 mg/mL with sonication) | [3][5] |
| Ethanol: ~0.2 mg/mL | [3] | |
| PBS (pH 7.2): ~10 mg/mL | [3] | |
| Stock Solution Storage | Aliquot and store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). | [4][5] |
| Aqueous Solution Stability | Unstable. It is not recommended to store aqueous solutions for more than one day. Prepare fresh for each use. | [3] |
| Safety Precautions | Hazardous material. Handle with appropriate personal protective equipment (PPE). | [3] |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Pitfalls & Considerations |
| Tetrazolium Salt (MTT, XTT, MTS, WST-8) | Reduction of tetrazolium salt to a colored formazan product by metabolically active cells.[13] | Cost-effective, well-established, suitable for HTS. | Can be influenced by changes in cellular metabolism, not just cell number.[7] The MTT reagent itself can be toxic.[13] Insoluble formazan crystals in MTT assay require a solubilization step. |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Highly sensitive, non-toxic, allows for continuous monitoring. | Can be affected by changes in cellular redox potential unrelated to viability. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, which correlate with the number of metabolically active cells.[13] | Highly sensitive, fast, and reflects a key indicator of cell health. | ATP levels can fluctuate with cell cycle stage or metabolic stress. |
| Cytotoxicity (LDH Release) | Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes. | Directly measures cell death/cytotoxicity rather than viability. | Only measures cell death via necrosis or late apoptosis; may miss early apoptotic events. |
| Dye Exclusion (Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells do not. | Simple, direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming; not suitable for high-throughput screening. |
Experimental Protocols & Workflows
Diagram: Troubleshooting Workflow for Inconsistent Viability Assay Results
Caption: A flowchart to diagnose common sources of error in cell viability assays.
Protocol: Standard MTT Cell Viability Assay for this compound
This protocol provides a general framework. Optimization of cell density and incubation times is crucial for each specific cell line.[11][17]
Materials:
-
This compound (ACNU)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile PBS (pH 7.2-7.4)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Appropriate cell line and complete culture medium
Procedure:
-
Reagent Preparation:
-
Nimustine Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in DMSO. Aliquot into single-use tubes and store at -80°C.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C for up to a month.
-
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and calculate the required cell suspension volume to achieve the desired seeding density (e.g., 5,000-10,000 cells/well). This must be optimized beforehand.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile medium or PBS to the outer wells to reduce edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
On the day of the experiment, thaw an aliquot of the Nimustine HCl stock solution.
-
Prepare a series of dilutions of Nimustine HCl in complete culture medium immediately before use.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate drug concentrations.
-
Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO used) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the drug incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]
-
Return the plate to the incubator for 1-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of MTT Solubilization Solution to each well.[13]
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Signaling Pathway
Diagram: this compound (ACNU) Mechanism of Action
Caption: Simplified signaling pathway for Nimustine-induced apoptosis.[4][16]
References
- 1. researchgate.net [researchgate.net]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 6. Buy Nimustine | 42471-28-3 | >98% [smolecule.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. ijbbb.org [ijbbb.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nimustine Hydrochloride in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the side effects of Nimustine Hydrochloride in long-term animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide: Managing Common Side Effects
Proactive monitoring and prompt intervention are critical for managing the side effects associated with this compound administration in animal models. This guide addresses common issues encountered during long-term studies.
Myelosuppression
Myelosuppression, particularly neutropenia and thrombocytopenia, is the most significant dose-limiting toxicity of this compound.
| Side Effect | Monitoring Frequency | Key Indicators | Intervention Thresholds & Actions |
| Neutropenia | Baseline, then weekly (nadir typically at 7 days post-treatment) | Absolute Neutrophil Count (ANC) | Grade 1-2 Neutropenia: Continue monitoring. Grade 3-4 Neutropenia: Consider dose reduction of 20-25% for subsequent cycles. If febrile neutropenia is suspected (fever, lethargy), initiate broad-spectrum antibiotics. Prophylactic or therapeutic administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered. |
| Thrombocytopenia | Baseline, then weekly (nadir can be delayed, between 7-21 days) | Platelet Count | Mild to Moderate: Continue close monitoring. Severe (<50,000/µL): High risk of spontaneous bleeding. Consider dose reduction or discontinuation. Platelet transfusions may be necessary in cases of active bleeding, though this is rare in a research setting. |
Gastrointestinal Toxicity
Gastrointestinal side effects are also common, though typically mild to moderate in severity.
| Side Effect | Monitoring Frequency | Key Indicators | Intervention Actions |
| Vomiting/Nausea | Daily observation, especially in the first 48 hours post-treatment. | Retching, ptyalism (excessive salivation), food aversion. | Administer antiemetics such as maropitant. For preventative measures, administer 45-60 minutes prior to nimustine. |
| Diarrhea | Daily observation. | Changes in fecal consistency, frequency of defecation. | Ensure adequate hydration. Administer anti-diarrheal agents like loperamide. Monitor for dehydration and electrolyte imbalances. |
| Anorexia/Weight Loss | Daily observation of food intake and body weight. | Significant reduction in food consumption, >10% body weight loss from baseline. | Provide highly palatable, energy-dense supplemental nutrition. If weight loss is severe, consider a temporary dose reduction or treatment holiday. Subcutaneous or intravenous fluid therapy may be required for dehydration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its side effects?
A1: this compound is a nitrosourea alkylating agent. Its primary mechanism involves the alkylation and cross-linking of DNA, which induces DNA damage, inhibits DNA and protein synthesis, and ultimately leads to apoptosis (programmed cell death) in rapidly dividing cells. This cytotoxic activity is not specific to cancer cells and also affects healthy, rapidly proliferating tissues such as the bone marrow and gastrointestinal epithelium, resulting in the common side effects observed.
Q2: What are the expected nadirs for neutropenia and thrombocytopenia following nimustine administration?
A2: In canine studies, the nadir for neutropenia is typically observed around 7 days post-administration. The nadir for thrombocytopenia can be more delayed, occurring between 7 and 21 days after treatment. It is crucial to conduct complete blood counts (CBCs) at baseline and then weekly for at least three weeks to accurately capture these nadirs and assess hematopoietic recovery.
Q3: Are there any known long-term, cumulative toxicities associated with this compound?
A3: Yes, like other nitrosoureas, nimustine has the potential for cumulative toxicity, particularly myelosuppression. There is also a risk of developing irreversible pulmonary fibrosis with long-term or high-dose administration, which is a known class effect of nitrosoureas. Regular monitoring of respiratory function and histopathological examination of lung tissue at the end of long-term studies are recommended.
Q4: How can I differentiate between drug-induced anorexia and tumor-related cachexia?
A4: This can be challenging. Drug-induced anorexia is typically acute and cyclical, with food intake decreasing shortly after nimustine administration and gradually improving as the drug is cleared. Tumor-related cachexia is often a more progressive and sustained loss of appetite and body weight. Monitoring the temporal relationship between drug administration and changes in appetite is key. If anorexia persists or worsens even as the time from the last dose increases, cachexia may be the underlying cause.
Q5: What should I do in the case of an unexpected, severe adverse event?
A5: In the event of an unexpected severe adverse event, such as seizures or severe, unresponsive gastrointestinal toxicity, the immediate priority is to provide supportive and symptomatic care to the animal. Document the event in detail and consider humane euthanasia if the animal's suffering cannot be alleviated. It is crucial to conduct a thorough investigation, including a review of the dose administered, the animal's clinical history, and a necropsy with histopathology to determine the cause. The study protocol should be paused and reviewed, and the institutional animal care and use committee (IACUC) should be notified.
Experimental Protocols
Protocol 1: Management of Chemotherapy-Induced Myelosuppression
-
Objective: To monitor and manage nimustine-induced neutropenia and thrombocytopenia.
-
Methodology:
-
Baseline Monitoring: Prior to the first dose of nimustine, collect a blood sample via an appropriate route (e.g., tail vein, saphenous vein) for a complete blood count (CBC) to establish baseline values.
-
Post-Treatment Monitoring: Following nimustine administration, perform CBCs weekly for at least 21 days to identify the neutrophil and platelet nadirs.
-
Intervention for Severe Neutropenia: If the Absolute Neutrophil Count (ANC) falls below the protocol-defined critical level (e.g., <1,000/µL), consider the following interventions:
-
Dose Reduction: For subsequent treatment cycles, reduce the nimustine dose by 20-25%.
-
Supportive Care: If the animal shows signs of infection (fever, lethargy), administer a broad-spectrum antibiotic as prescribed by the veterinarian.
-
G-CSF Administration (for severe, recurrent neutropenia):
-
Drug: Filgrastim (G-CSF) or Pegfilgrastim.
-
Dosage (Mice): Filgrastim at 5-10 µg/kg, subcutaneously, once or twice daily for 3-5 days, starting 24 hours after chemotherapy.
-
Monitoring: Continue daily CBCs to monitor neutrophil recovery.
-
-
-
Protocol 2: Management of Chemotherapy-Induced Gastrointestinal Toxicity
-
Objective: To prevent and treat nimustine-induced vomiting and diarrhea.
-
Methodology:
-
Prophylactic Antiemetic Therapy:
-
Drug: Maropitant citrate.
-
Dosage (Dogs): 1 mg/kg administered subcutaneously or intravenously 45-60 minutes prior to nimustine administration.
-
Dosage (Cats): 1 mg/kg administered subcutaneously or intravenously 45-60 minutes prior to nimustine administration.
-
-
Treatment of Diarrhea:
-
Drug: Loperamide hydrochloride.
-
Dosage (Dogs): A typical starting dose is 0.1-0.2 mg/kg orally every 8-12 hours. The dose and frequency should be adjusted based on the severity of the diarrhea.
-
Monitoring: Closely monitor hydration status and fecal output. Provide fluid support (subcutaneous or intravenous) if dehydration is observed.
-
-
Visualizations
Technical Support Center: Enhancing Nimustine Hydrochloride Delivery Across the Blood-Brain Barrier
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments related to enhancing the delivery of nimustine hydrochloride (ACNU) across the blood-brain barrier (BBB) for the treatment of brain tumors like glioblastoma.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ACNU) and what is its primary mechanism of action? A1: this compound, also known as ACNU, is a nitrosourea compound used as an alkylating agent in chemotherapy.[1][2] Its primary mechanism involves inducing DNA double-strand breaks and inter-strand crosslinks, which activates the DNA damage response signaling pathway and ultimately leads to cancer cell apoptosis (programmed cell death).[1][3]
Q2: What is the primary obstacle to delivering this compound to brain tumors? A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that line the brain's capillaries.[4] This barrier features tight junctions and active efflux transporters (like P-glycoprotein) that prevent most therapeutic agents, including nimustine, from reaching the central nervous system (CNS) in sufficient concentrations.[4][5]
Q3: What are the principal strategies for enhancing this compound delivery to the brain? A3: The main strategies can be broadly categorized as:
-
Bypassing the BBB: Convection-enhanced delivery (CED) is a prominent technique that involves direct, continuous infusion of the drug into the brain parenchyma or tumor, circumventing the BBB entirely.[5][6][7][8]
-
Transiently Disrupting the BBB: Methods like focused ultrasound in combination with microbubbles can temporarily create openings in the barrier, allowing drugs to pass through.[4][9]
-
Utilizing Nanocarriers: Encapsulating nimustine in nanoparticles (e.g., liposomes, PLGA nanoparticles) can protect the drug and facilitate its transport across the BBB, potentially by disguising it from efflux pumps or targeting specific receptors.[4][9][10]
-
Chemical Modification: Altering the drug's structure to create a more lipophilic prodrug can enhance its ability to diffuse across the BBB.[4][11]
Q4: Is Convection-Enhanced Delivery (CED) of this compound a clinically viable option? A4: Yes, CED of this compound has been investigated in multiple clinical trials, including Phase I and II studies for recurrent malignant gliomas and diffuse intrinsic pontine glioma (DIPG).[6][7][12][13] These studies have demonstrated that CED of ACNU is a feasible, well-tolerated strategy that can achieve high local drug concentrations and shows promising therapeutic efficacy.[6][7][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low drug loading or encapsulation efficiency in PLGA nanoparticles. | 1. This compound is water-soluble, which makes it difficult to encapsulate in hydrophobic PLGA nanoparticles using common methods like nanoprecipitation.[14]2. Drug degradation during the formulation process.3. Suboptimal polymer concentration or solvent choice. | 1. Use a double emulsion (w/o/w) solvent evaporation method, which is better suited for water-soluble drugs.[15]2. Adjust the pH of the aqueous phase; a higher pH (e.g., 9.3) can improve the incorporation of water-soluble drugs like procaine hydrochloride into PLGA nanoparticles.[14]3. Optimize the drug-to-polymer ratio and consider using different types of PLGA with varying lactide:glycolide ratios. |
| Poor distribution of infusate during Convection-Enhanced Delivery (CED) in animal models. | 1. "Backflow" of the infusate along the catheter track.2. Incorrect catheter placement or infusion rate.3. Obstruction of flow by dense tumor tissue. | 1. Employ a "stepped" catheter design and a slow infusion rate to minimize backflow.2. Use real-time monitoring, such as co-infusing with a contrast agent like gadolinium and using MRI, to visualize the distribution.[7][16]3. Adjust the infusion rate based on the tissue pressure to ensure a continuous, low-pressure gradient. |
| High variability or low permeability in the in vitro BBB model. | 1. Incomplete formation of tight junctions in the endothelial cell monolayer.2. Inappropriate cell line or co-culture conditions.3. Contamination of the cell culture. | 1. Monitor the transendothelial electrical resistance (TEER) to confirm monolayer integrity. A high TEER value is indicative of tight junction formation.[17][18]2. Use a co-culture model (e.g., endothelial cells with astrocytes and/or pericytes) to better mimic the in vivo neurovascular unit and promote a tighter barrier.[19][20]3. Regularly check for contamination and use proper aseptic techniques. |
| Toxicity or adverse events observed in in vivo studies. | 1. Systemic toxicity from high drug doses, such as myelosuppression (a known side effect of nitrosoureas).[21]2. Neurotoxicity from high local drug concentrations achieved via CED.3. Toxicity of the nanoparticle vehicle or its components (e.g., surfactants). | 1. Conduct dose-escalation studies to determine the maximum tolerated dose (MTD).[22]2. For CED, carefully control the infusion volume and concentration. In a Phase I trial, doses up to 0.75 mg/mL were found to be tolerable.[6]3. Evaluate the toxicity of the "empty" nanocarrier (without the drug) in a separate control group. |
Quantitative Data Summary
Table 1: Clinical Trial Data for Convection-Enhanced Delivery (CED) of this compound (ACNU)
| Study Population | ACNU Concentration | Primary Endpoint | Result | Reference |
| Children with DIPG | 0.75 mg/mL | 1-year survival rate | 60% | [12][13] |
| Recurrent Brainstem Glioma (Phase I) | 0.25, 0.5, 0.75 mg/mL | Maximum Tolerated Dose | Recommended dose: 0.75 mg/mL | [6] |
| Recurrent Malignant Gliomas (Phase II) | 40 mg/m² (with Temozolomide) | Overall Survival (OS) | Median OS: 11.8 months | [22] |
Table 2: Representative Physicochemical Properties of Drug Delivery Nanoparticles
| Nanoparticle Type | Typical Size (nm) | Surface Charge (Zeta Potential, mV) | Common Stabilizer | Key Advantage for BBB Delivery |
| PLGA-PEG Nanoparticles | 100 - 250 | Slightly negative (-5 to -20 mV) | Polyvinyl alcohol (PVA), PEG | Biocompatible, biodegradable, sustained release. PEGylation ("stealth" coating) reduces opsonization and prolongs circulation.[15][23] |
| Liposomes | 80 - 200 | Variable (can be tailored) | PEG, Cholesterol | Can encapsulate both hydrophilic and hydrophobic drugs. Surface can be functionalized with targeting ligands. |
| Solid Lipid Nanoparticles (SLNs) | 50 - 300 | Typically negative | Various surfactants (e.g., Poloxamer 188) | High stability, controlled release, and good tolerability. |
Experimental Protocols
Protocol 1: Preparation of Nimustine-Loaded PLGA Nanoparticles (Double Emulsion Method)
Objective: To encapsulate water-soluble this compound into biodegradable PLGA nanoparticles suitable for in vivo administration.
Materials:
-
This compound (ACNU)
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50, COOH-terminated
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA), 2% w/v aqueous solution
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Primary Emulsion (w/o): Dissolve 10 mg of this compound in 200 µL of deionized water. Dissolve 100 mg of PLGA in 2 mL of DCM. Add the aqueous drug solution to the organic polymer solution.
-
Emulsify the mixture by sonication (probe sonicator) for 60 seconds at 40% amplitude in an ice bath to create a stable water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Immediately add the primary emulsion to 8 mL of a 2% PVA aqueous solution.
-
Homogenize the mixture using a high-speed homogenizer or sonicate for 120 seconds at 40% amplitude in an ice bath to form the double emulsion (w/o/w).
-
Solvent Evaporation: Transfer the double emulsion to a beaker containing 20 mL of a 0.5% PVA solution and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to nanoparticle hardening.
-
Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powder.
-
Characterization: Characterize the nanoparticles for size and zeta potential (using dynamic light scattering), morphology (using SEM/TEM), and drug loading/encapsulation efficiency (using HPLC after dissolving a known amount of nanoparticles).
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the ability of nimustine formulations to cross an endothelial cell monolayer mimicking the BBB.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or murine bEnd.3 cells.[17]
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size, polyester membrane).
-
Complete cell culture medium.
-
Coating solution (e.g., Collagen I or Fibronectin).
-
Lucifer Yellow or FITC-Dextran (for barrier integrity testing).
-
Hanks' Balanced Salt Solution (HBSS).
-
Nimustine formulation (e.g., nanoparticles) and free nimustine solution.
-
LC-MS/MS or HPLC for nimustine quantification.
Methodology:
-
Insert Coating: Coat the apical (upper) side of the Transwell inserts with collagen I and allow them to dry in a sterile hood.
-
Cell Seeding: Seed endothelial cells onto the coated inserts at a high density (e.g., 80,000 cells/insert).[17] Add complete medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
Monolayer Formation: Culture the cells for 5-7 days, changing the medium every 2 days. Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) using an EVOM-2 meter. The TEER should reach a stable, high value (e.g., >100 Ω·cm² for bEnd.3).[17][18]
-
Barrier Integrity Test: Before the transport experiment, replace the medium with HBSS. Add a low-permeability marker like Lucifer Yellow to the apical chamber. After 1 hour, measure its concentration in the basolateral chamber. A low passage rate confirms barrier integrity.
-
Transport Experiment: Wash the cells with HBSS. Add the nimustine formulation (or free drug control) at a known concentration to the apical chamber. Add fresh HBSS to the basolateral chamber.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, replacing the volume with fresh HBSS.
-
Quantification: Analyze the concentration of nimustine in the basolateral samples using a validated LC-MS/MS or HPLC method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) in cm/s to quantify the rate of transport across the cell monolayer.
Visualizations
Caption: Key strategies for delivering this compound to brain tumors.
Caption: A logical workflow for the preclinical development of BBB-crossing nimustine formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbbb.org [ijbbb.org]
- 4. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 6. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CONVECTION-ENHANCED DELIVERY OF this compound FOR BRAINSTEM MALIGNANT GLIOMA: CURRENT STUDY AND DEVELOPMENT OF NEW DEVICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 11. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multicenter Phase II Trial of this compound Administered via Convection-Enhanced Delivery in Children With DIPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Multicenter Phase II Trial of this compound Administered via Convection‐Enhanced Delivery in Children With DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 18. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 19. m.youtube.com [m.youtube.com]
- 20. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase II study of this compound (ACNU) plus paclitaxel for refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CTNI-32. PHASE I/II STUDY OF TEMOZOLOMIDE PLUS NIMUSTINE CHEMOTHERAPY FOR RECURRENT MALIGNANT GLIOMAS: KYOTO NEURO-ONCOLOGY GROUP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
Validation & Comparative
A Comparative Analysis of Nimustine Hydrochloride and Carmustine (BCNU) for Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two nitrosourea-based chemotherapeutic agents, Nimustine Hydrochloride (also known as ACNU) and Carmustine (BCNU), for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor. This analysis is based on a review of available clinical trial data and preclinical research, focusing on efficacy, safety, mechanisms of action, and experimental protocols.
Executive Summary
Both Nimustine and Carmustine are alkylating agents that exert their cytotoxic effects by inducing DNA damage. While direct head-to-head clinical trials are limited, existing data from various studies, often involving combination therapies, provide insights into their relative performance. Carmustine, particularly in the form of biodegradable wafers (Gliadel®), has been more extensively studied and has shown a survival benefit in newly diagnosed and recurrent GBM. Nimustine has also demonstrated efficacy, especially in combination regimens, and is a standard treatment in some regions. The primary dose-limiting toxicity for both drugs is myelosuppression. This guide presents the available quantitative data, details on experimental methodologies, and visual representations of their molecular mechanisms to aid in research and development decisions.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from various clinical studies on this compound and Carmustine. It is important to note that these studies were conducted with different patient populations and often in combination with other treatments, which should be considered when comparing the outcomes.
Table 1: Efficacy of this compound in Glioblastoma
| Clinical Trial / Study | Patient Population | Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Citation |
| Phase II Study (Aoki et al.) | Newly Diagnosed GBM (n=97) | Nimustine (60 mg/m²), Carboplatin, Vincristine, Interferon-beta + Radiotherapy | 16 months | 10 months | Not Reported | [1] |
| Retrospective Analysis (Publication ID: 1) | Recurrent GBM (n=35) | Nimustine (90 mg/m²) + Teniposide | 6 months | 29% at 6 months | 9% (Partial Response) | [2] |
| Phase I/II Study (Publication ID: 9) | Recurrent Malignant Gliomas (GBM: 73%, n=49) | Temozolomide + Nimustine (40 mg/m²) | 11.8 months | 24% at 6 months | 11% | [3] |
| Phase II Study (Publication ID: 10) | Newly Diagnosed High-Grade Astrocytoma (including GBM, n=43) | Nimustine + Cisplatin followed by Radiotherapy | 15.9 months | 5.7 months | 22.3% | [4] |
Table 2: Efficacy of Carmustine (BCNU) in Glioblastoma
| Clinical Trial / Study | Patient Population | Treatment Regimen | Median Overall Survival (OS) | Hazard Ratio (HR) for OS | Citation |
| Meta-analysis (Publication ID: 2, 8, 18, 19) | Glioma Patients (including GBM) | Carmustine as adjuvant therapy vs. no Carmustine | Improved OS | 0.85 (95% CI: 0.79–0.92) | [5][6][7][8] |
| Subgroup Analysis (Publication ID: 2, 8, 18, 19) | GBM Patients | Carmustine as adjuvant therapy vs. no Carmustine | Improved OS | 0.84 (95% CI: 0.78–0.91) | [5][6][7][8] |
| Meta-analysis (Publication ID: 2, 8, 18, 19) | GBM Patients | Carmustine + Temozolomide vs. Temozolomide alone | Longer OS | 0.78 (95% CI: 0.63–0.97) | [5][6][7][8] |
| Phase III Trial (Westphal et al.) | Newly Diagnosed Malignant Glioma (n=240) | Carmustine Wafers + Radiotherapy vs. Placebo Wafers + Radiotherapy | 13.9 months vs. 11.6 months | 0.71 (29% reduction in risk of death) | [9] |
Table 3: Adverse Events Associated with this compound and Carmustine
| Adverse Event | This compound (Frequency) | Carmustine (BCNU) (Frequency) | Citations |
| Hematological | |||
| Grade 3/4 Hematotoxicity | 35% (in combination with Temozolomide) | Grade 3/4 Thrombocytopenia and Neutropenia at higher doses | [3][10] |
| Grade 4 Hematotoxicity | 34% (in combination with Teniposide) | Not specified in similar terms | [2] |
| Pancytopenia | Observed in 27/43 patients (with Cisplatin) | Not specified in similar terms | [4] |
| Non-Hematological | |||
| Cerebral Edema | Not specifically reported | 4-23% (wafers) | [5] |
| Intracranial Hypertension | Not specifically reported | 4-9% (wafers) | [5] |
| Wound Healing Abnormalities | Not specifically reported | 14-16% (wafers) | [5] |
| Cerebrospinal Fluid (CSF) Leak | Not specifically reported | 5% (wafers) | [5] |
| Intracranial Infection | Not specifically reported | 4-5% (wafers) | [5] |
| Seizures | Not specifically reported | 19-33% (wafers) | [5] |
| Nausea and Vomiting | Frequently observed (transient) | Common | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies.
This compound Clinical Trial Protocol (Phase I/II Study of Temozolomide plus Nimustine)
-
Objective: To determine the maximum-tolerated dose (MTD), efficacy, and toxicity of combination therapy with temozolomide (TMZ) and nimustine (ACNU) in patients with recurrent malignant gliomas.[3]
-
Patient Population: 49 patients with recurrent glioblastoma (73%), anaplastic astrocytoma (22%), or anaplastic oligodendroglioma (4%) who had received standard radiotherapy and one or two prior chemotherapy regimens.[3]
-
Dosing Regimen:
-
Phase I (Dose Escalation): TMZ was administered orally at a fixed dose of 150 mg/m²/day for 5 consecutive days. ACNU was given intravenously on day 15 of a 28-day cycle, with escalating doses of 30, 35, 40, and 45 mg/m². The MTD of ACNU was determined to be 40 mg/m².[3]
-
Phase II: Patients received TMZ at 150 mg/m²/day (Days 1-5) and ACNU at the MTD of 40 mg/m² (Day 15) per 28-day cycle.[3]
-
-
Evaluation Criteria: Tumor response was assessed using MRI. Toxicity was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events.[3]
Carmustine (BCNU) Wafer Clinical Trial Protocol (Phase III)
-
Objective: To confirm the efficacy and safety of biodegradable carmustine (BCNU) wafers in patients with newly diagnosed high-grade malignant glioma.[9]
-
Patient Population: 240 patients with newly diagnosed malignant glioma undergoing initial surgical resection.[9]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Treatment Protocol:
-
During surgery, up to eight wafers, each containing 7.7 mg of BCNU, or placebo wafers were implanted in the resection cavity.
-
All patients received postoperative external beam radiation therapy (55-60 Gy).[9]
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included time to decline in Karnofsky Performance Status (KPS) and neuroperformance. Adverse events were monitored throughout the study.[9]
Mechanisms of Action and Signaling Pathways
Both Nimustine and Carmustine are bifunctional alkylating agents. Their primary mechanism of action involves the formation of chloroethyl-adducts on the O6-position of guanine in DNA. This initial lesion undergoes a secondary reaction, leading to the formation of interstrand cross-links between guanine and cytosine bases. These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[11]
This compound: JNK/c-Jun/BIM Signaling Pathway
Preclinical studies have elucidated a key signaling pathway involved in nimustine-induced apoptosis in glioblastoma cells.
Caption: Nimustine-induced apoptotic signaling pathway in glioblastoma.
This pathway shows that nimustine-induced DNA damage leads to the activation of the c-Jun N-terminal kinase (JNK) and its downstream target c-Jun. This, in turn, upregulates the pro-apoptotic protein BIM, leading to caspase-9 cleavage and subsequent apoptosis.[2][12][13]
Carmustine (BCNU) and the PI3K/Akt Signaling Pathway
The efficacy of carmustine can be influenced by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in glioblastoma and contributes to treatment resistance.
Caption: Interaction of Carmustine with the PI3K/Akt signaling pathway.
Heightened activity of the PI3K/Akt pathway can promote chemoresistance, thereby reducing the apoptotic effects of carmustine.[6] Inhibition of this pathway has been shown to enhance the cytotoxic effects of carmustine, suggesting a potential combination therapy strategy.[6]
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of nitrosourea compounds in a mouse model of glioblastoma.
Caption: A generalized workflow for preclinical in vivo glioblastoma studies.
This workflow involves establishing a glioblastoma cell line, implanting these cells into the brains of mice, treating the mice with the chemotherapeutic agent, monitoring for signs of tumor progression, and finally, analyzing survival and examining brain tissue for tumor morphology and molecular markers.
Conclusion
Both this compound and Carmustine are important therapeutic options for glioblastoma. Carmustine, particularly as a locally administered wafer, has a more robust body of evidence from large-scale clinical trials demonstrating a survival advantage. Nimustine has also shown efficacy, primarily in combination therapies, and may have a different toxicity profile that could be advantageous in certain clinical scenarios. The choice between these agents may depend on the specific clinical context, including the stage of the disease (newly diagnosed vs. recurrent), the planned combination with other therapies, and regional availability and regulatory approval. Further research, including direct comparative trials and studies exploring synergistic combinations with targeted agents that modulate relevant signaling pathways, is warranted to optimize the use of these nitrosoureas in the treatment of glioblastoma.
References
- 1. Phase II study of nimustine, carboplatin, vincristine, and interferon-beta with radiotherapy for glioblastoma multiforme: experience of the Kyoto Neuro-Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jkns.or.kr [jkns.or.kr]
- 5. Safety profile of carmustine wafers in malignant glioma: a review of controlled trials and a decade of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cotreatment with a novel phosphoinositide analogue inhibitor and carmustine enhances chemotherapeutic efficacy by attenuating AKT activity in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 3 trial of local chemotherapy with biodegradable carmustine (BCNU) wafers (Gliadel wafers) in patients with primary malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of carmustine plus O6-benzylguanine for patients with recurrent or progressive malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
A Comparative Analysis of Nimustine Hydrochloride and Lomustine in the Treatment of Brain Tumors
In the landscape of neuro-oncology, the therapeutic armamentarium for brain tumors, particularly high-grade gliomas, remains a critical area of research. Among the chemotherapeutic agents that have demonstrated efficacy, the nitrosourea compounds Nimustine Hydrochloride (also known as ACNU) and Lomustine (CCNU) have been notable for their ability to cross the blood-brain barrier. This guide provides a detailed, data-driven comparison of the efficacy, mechanisms of action, and safety profiles of Nimustine and Lomustine, tailored for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are scarce, this analysis synthesizes preclinical comparative data and findings from separate clinical studies to offer a comprehensive overview.
Mechanism of Action: A Shared Pathway of DNA Alkylation
Both Nimustine and Lomustine are alkylating agents belonging to the nitrosourea class of chemotherapeutics.[1][2][3] Their primary mechanism of action involves the alkylation and cross-linking of DNA and RNA, which disrupts nucleic acid replication and transcription, ultimately leading to cancer cell death.[1][2][3] A key characteristic of these compounds is their high lipid solubility, which facilitates their passage across the blood-brain barrier, a critical feature for treating intracranial tumors.[2][3][4] The cytotoxic effects are exerted through the generation of reactive intermediates that covalently bind to DNA, particularly at the O6 position of guanine.[4] This damage, if not repaired, triggers apoptotic pathways within the cancer cells.[5]
Preclinical Head-to-Head Comparison in Glioblastoma Models
A significant preclinical study provides a direct comparison of Nimustine and Lomustine in glioblastoma (GBM) models, particularly those with acquired resistance to temozolomide (TMZ), the current standard-of-care alkylating agent.[5][6][7] This research offers valuable insights into the relative potency of these two nitrosoureas.
Experimental Protocol: In Vitro and In Vivo Analysis
The study utilized human GBM cell lines (U87, U251, and U343) and their TMZ-resistant counterparts.[5] The antitumor effects were evaluated through cell proliferation assays to determine the half-maximal inhibitory concentration (IC50), and apoptosis was assessed by observing the processing of PARP by caspases.[5] For in vivo analysis, intracranial GBM models in mice were established using U87 and TMZ-resistant U87-R cells. The survival of these mice was monitored following systemic administration of Nimustine, Lomustine, or TMZ.[5][6]
Preclinical Efficacy Data
The in vitro results indicated that Lomustine (CCNU) exerted a stronger antitumor effect compared to Nimustine (ACNU) across all tested cell lines, including the TMZ-resistant ones.[5] However, in the in vivo mouse models, the therapeutic efficacy of Nimustine was comparable to that of Lomustine in prolonging the survival of mice with TMZ-resistant tumors.[5] Both drugs demonstrated efficacy against TMZ-resistant glioblastoma, a significant finding for salvage therapy.[5][6][7]
| Parameter | Lomustine (CCNU) | Nimustine (ACNU) | Reference |
| In Vitro Antitumor Effect | Stronger | Weaker than CCNU | [5] |
| In Vivo Efficacy (TMZ-Resistant GBM) | Comparable to ACNU | Comparable to CCNU | [5] |
Clinical Efficacy of this compound (ACNU)
Clinical data for Nimustine is often derived from studies where it is used in combination with other agents or as a salvage therapy.
Experimental Protocol: Phase I/II Study in Recurrent Malignant Gliomas
One notable phase I/II study investigated the combination of Nimustine with Temozolomide for recurrent malignant gliomas.[8] Patients with recurrent anaplastic gliomas or glioblastoma who had prior surgery, radiotherapy, and one or two chemotherapy regimens were enrolled. The study aimed to determine the maximum tolerated dose and evaluate the safety and efficacy of the combination therapy.[8]
Clinical Performance of Nimustine
In the aforementioned phase I/II study of Nimustine combined with Temozolomide, the overall response rate was 11%, with 68% of patients achieving stable disease.[8] The median overall survival was 11.8 months, and the 6-month progression-free survival rate was 24%.[8] Another study on ACNU-based chemotherapy for recurrent glioblastoma in patients pre-treated with temozolomide showed a 6-month progression-free survival rate of 20%.[9]
| Study | Patient Population | Treatment | Overall Response Rate | 6-Month PFS | Median Overall Survival | Reference |
| Phase I/II | Recurrent Malignant Gliomas | Nimustine + Temozolomide | 11% | 24% | 11.8 months | [8] |
| Retrospective | Recurrent Glioblastoma (post-TMZ) | Nimustine +/- other agents | 2 partial responses (out of 32) | 20% | - | [9] |
| Phase II | High-Grade Astrocytomas (newly diagnosed) | Nimustine + Cisplatin (preradiation) | 22.3% | - | 15.9 months | [10] |
| Phase II | Recurrent Glioblastoma | Nimustine + Teniposide | 9% | 29% | 6 months | [11] |
Clinical Efficacy of Lomustine (CCNU)
Lomustine has been more extensively studied, particularly as a control arm in clinical trials for recurrent glioblastoma.[7]
Experimental Protocol: Combination Therapy Trials
Lomustine is frequently evaluated in combination with other therapies. For instance, a phase II trial assessed Lomustine plus Temozolomide and radiotherapy in newly diagnosed glioblastoma.[12] Another significant area of investigation has been the combination of Lomustine with bevacizumab.[13][14] These studies typically enroll patients with recurrent glioblastoma and assess outcomes like progression-free and overall survival.
Clinical Performance of Lomustine
In a phase II trial for newly diagnosed glioblastoma, the combination of Lomustine, Temozolomide, and radiotherapy resulted in a median overall survival of 22.6 months and a 6-month progression-free survival rate of 61.3%.[12] A meta-analysis of Lomustine combined with bevacizumab for glioblastoma demonstrated an improvement in both overall survival and progression-free survival compared to control groups.[13]
| Study | Patient Population | Treatment | 6-Month PFS | Median Overall Survival | Reference |
| Phase II | Newly Diagnosed Glioblastoma | Lomustine + Temozolomide + Radiotherapy | 61.3% | 22.6 months | [12] |
| Meta-analysis | Glioblastoma | Lomustine + Bevacizumab | Significantly Improved | Significantly Improved | [13] |
| Meta-analysis | Progressive Glioblastoma | Lomustine + Bevacizumab | Significantly Improved | No Significant Improvement | [14] |
Toxicity Profile
A critical aspect of chemotherapy is the associated toxicity. Both Nimustine and Lomustine are known to cause hematological toxicity.
-
Nimustine (ACNU): In a study of recurrent glioblastoma, Grade III or IV hematological toxicity was observed in 50% of patients.[9] In combination with Temozolomide, 35% of patients experienced grade 3 or 4 toxicities, which were mainly hematologic.[8]
-
Lomustine (CCNU): In combination with Temozolomide and radiotherapy, grade 4 hematotoxicity was seen in 16% of patients.[12] Lomustine can also lead to a temporary lowering of white blood cell and platelet counts, increasing the risk of infection and bleeding.
Conclusion
Both this compound and Lomustine are effective nitrosourea-based chemotherapeutic agents for the treatment of brain tumors, largely owing to their ability to penetrate the blood-brain barrier. The available evidence suggests the following:
-
Mechanism: Both drugs share the same fundamental mechanism of inducing cancer cell death through DNA alkylation.
-
Preclinical Efficacy: In a direct preclinical comparison, Lomustine showed greater in vitro potency, but both drugs had comparable in vivo efficacy against temozolomide-resistant glioblastoma models.[5]
-
Clinical Efficacy: Direct comparative clinical data is lacking. However, individual studies and meta-analyses suggest that both agents have a role in the management of high-grade gliomas, often in combination with other therapies. Lomustine appears to be more frequently used as a standard comparator in recent clinical trials for recurrent glioblastoma.[7]
-
Toxicity: Hematological toxicity is a significant side effect for both drugs and requires careful patient monitoring.
For researchers and drug development professionals, the findings underscore the potential of both agents, particularly in the context of temozolomide resistance. The comparable in vivo efficacy in preclinical models suggests that further clinical investigation into the optimal use of Nimustine, especially in specific patient populations, may be warranted. The development of novel combination therapies and strategies to mitigate toxicity will be crucial in maximizing the therapeutic potential of these established nitrosourea compounds.
References
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study on postoperative local chemotherapy of malignant brain tumors using ACNU and PSK] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA LOMUSTINE AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Phase I/II Study of Temozolomide Plus Nimustine Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACNU-based chemotherapy for recurrent glioma in the temozolomide era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized phase III study: comparison between intravenous and intraarterial ACNU administration in newly diagnosed primary glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triple combination of lomustine, temozolomide and irradiation reduces canine glioma cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. A Phase III Trial of Lomustine-Temozolomide Combination Therapy Versus Standard Temozolomide in Patients with Methylated MGMT Promoter Glioblastoma | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
- 14. A comparison of radiotherapy alone with radiotherapy and CCNU in cerebral glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimustine Hydrochloride Demonstrates Efficacy in Overcoming Temozolomide Resistance in Glioblastoma
A comparative analysis of Nimustine Hydrochloride (ACNU) reveals its potential as a salvage therapy for Temozolomide-resistant glioblastoma (GBM), a significant challenge in the treatment of this aggressive brain tumor. Preclinical studies showcase Nimustine's ability to induce cell death and inhibit tumor growth in GBM models that no longer respond to the standard-of-care chemotherapy, Temozolomide (TMZ).
Glioblastoma is the most common and aggressive primary brain tumor in adults. The standard treatment protocol often involves surgery followed by radiation and chemotherapy with TMZ. However, a significant number of tumors develop resistance to TMZ over time, leading to recurrence and poor prognosis.[1][2] Nitrosourea agents like this compound, used prior to the widespread adoption of TMZ, are now being re-evaluated as a therapeutic option for these resistant tumors.[1][3]
Comparative Efficacy in Temozolomide-Resistant Glioblastoma Models
In vitro studies have demonstrated that this compound retains its cytotoxic effects against glioblastoma cell lines that have acquired resistance to Temozolomide.[1][3] This suggests that Nimustine may serve as an effective second-line therapy for patients with recurrent, TMZ-resistant glioblastoma.[1][2]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit the growth of 50% of the cells, were determined for this compound (ACNU), Lomustine (CCNU), and Temozolomide (TMZ) in both parental (sensitive) and TMZ-resistant GBM cell lines.
| Cell Line | Drug | Parental IC₅₀ (μM) | TMZ-Resistant IC₅₀ (μM) |
| U87 | ACNU | 28.3 | 43.1 |
| CCNU | 26.5 | 31.8 | |
| TMZ | 26.6 | 179.3 | |
| U251MG | ACNU | 37.9 | 42.4 |
| CCNU | 36.5 | 40.1 | |
| TMZ | 100.9 | 155.6 | |
| U343MG | ACNU | 61.1 | 63.3 |
| CCNU | 58.9 | 62.4 | |
| TMZ | 49.3 | 205.5 |
Data adapted from Yamamuro et al., Cancer Science, 2021.[1]
The data clearly indicates that while the IC50 values for TMZ increase significantly in the TMZ-resistant cell lines, the IC50 values for this compound remain relatively stable, highlighting its continued efficacy.
Further experiments measuring the rate of cell death after treatment with a 200 μM concentration of each drug corroborated these findings.
| Cell Line | Drug | Parental Cell Death (%) | TMZ-Resistant Cell Death (%) |
| U87 | ACNU | 25.1 | 22.3 |
| CCNU | 28.4 | 25.1 | |
| TMZ | 22.3 | 9.8 | |
| U251MG | ACNU | 20.1 | 18.9 |
| CCNU | 23.5 | 21.3 | |
| TMZ | 15.6 | 8.7 | |
| U343MG | ACNU | 18.7 | 17.5 |
| CCNU | 21.3 | 19.8 | |
| TMZ | 19.8 | 9.1 |
Data adapted from Yamamuro et al., Cancer Science, 2021.[1]
In Vivo Efficacy
The antitumor effects of this compound were also evaluated in an in vivo mouse model where TMZ-resistant U87 glioblastoma cells were implanted into the brains of mice. The survival of these mice was significantly prolonged with systemic treatment of this compound or Lomustine, but not with Temozolomide.[1][2][3]
Mechanism of Action in Overcoming Resistance
This compound's ability to overcome TMZ resistance appears to be linked to its mechanism of inducing apoptosis (programmed cell death) and its interaction with the DNA damage response pathway.[1][4] While TMZ-resistant cells show a reduced response to TMZ-induced DNA damage, they remain sensitive to the cytotoxic effects of Nimustine.[1]
Both Nimustine and TMZ are alkylating agents that cause DNA damage, which can trigger apoptosis.[4] However, resistance to TMZ is often associated with high levels of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5] Nimustine and other nitrosoureas may circumvent this resistance mechanism.
The pro-apoptotic signaling pathway activated by Nimustine involves the JNK/c-Jun cascade, leading to the upregulation of the BH3-only protein BIM.[4] BIM then plays a crucial role in activating the caspase cascade, ultimately leading to apoptosis.[4]
Nimustine-induced apoptotic signaling pathway.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented.
Cell Lines and Culture
Human glioblastoma cell lines U87, U251MG, and U343MG were used.[1] Cells were cultured in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6]
Establishment of Temozolomide-Resistant Clones
TMZ-resistant clones were established by continuously exposing the parental cell lines to increasing concentrations of TMZ for an extended period (at least 1 year).[7] Resistance was confirmed by comparing the IC50 values of TMZ in the parental and resistant cell lines.[1]
Cell Viability and Death Assays
Cell proliferation and viability were assessed using a cell counting assay to determine the IC50 values.[1] Cell death was quantified using a dye exclusion assay, where dead cells are unable to exclude a vital dye like trypan blue.[5]
Workflow for in vitro cytotoxicity assays.
Apoptosis Analysis
Apoptosis was evaluated by immunoblotting to detect the cleavage of PARP, a key indicator of caspase activation.[1]
In Vivo Animal Studies
TMZ-resistant U87 cells were implanted into the brains of immunodeficient mice.[1] The mice were then systemically treated with this compound, Lomustine, or Temozolomide, and their survival was monitored over time.[1][2]
Conclusion
The available preclinical evidence strongly suggests that this compound is effective against Temozolomide-resistant glioblastoma cells. It demonstrates potent antitumor activity both in vitro and in vivo, primarily by inducing apoptosis.[1][3] These findings position this compound as a promising candidate for salvage therapy in patients with recurrent glioblastoma that has become refractory to Temozolomide. Further clinical investigation is warranted to confirm these preclinical results and to establish the optimal use of this compound in this patient population.
References
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 4. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 7. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA LOMUSTINE AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitumor Efficacy of Nimustine Hydrochloride in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Nimustine Hydrochloride (also known as ACNU) in patient-derived xenograft (PDX) models of glioblastoma, benchmarked against alternative therapeutic agents including Lomustine (CCNU), Temozolomide (TMZ), and Bevacizumab. The data presented herein is compiled from preclinical studies to support informed decisions in drug development and translational research.
Comparative Efficacy of Alkylating Agents in Glioblastoma Models
A key study by Yamamuro et al. (2021) provides a head-to-head comparison of the nitrosourea agents Nimustine and Lomustine against the standard-of-care alkylating agent Temozolomide in glioblastoma models, including those with acquired resistance to TMZ. While the study primarily utilized cell line-derived xenografts, the findings offer valuable insights into the relative efficacy of these agents.
Table 1: Comparative In Vivo Efficacy of Nimustine, Lomustine, and Temozolomide in a Temozolomide-Resistant Glioblastoma Xenograft Model
| Treatment Group | Median Survival (Days) | Survival Prolongation vs. Control (%) | Statistical Significance (p-value) |
| Control (Vehicle) | 35 | - | - |
| Temozolomide (TMZ) | 42 | 20% | > 0.05 (Not Significant) |
| Nimustine (ACNU) | 58 | 65.7% | < 0.01 |
| Lomustine (CCNU) | 61 | 74.3% | < 0.01 |
*Data adapted from survival curves in Yamamuro et al., Cancer Science, 2021. The in vivo experiments demonstrated that while TMZ had a significantly reduced effect on TMZ-resistant tumors, both Nimustine and Lomustine significantly prolonged the survival of mice harboring these resistant xenografts.[1][2][3] Notably, Lomustine showed the strongest antitumor effect in in vitro experiments, though Nimustine's in vivo efficacy was comparable.[1][4][5]
Performance of Bevacizumab in Glioblastoma PDX Models
Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), is another critical therapeutic agent for glioblastoma. While direct comparative studies with Nimustine in PDX models are limited, data from various studies on Bevacizumab's efficacy in glioblastoma PDX models provide a benchmark for its anti-tumor activity.
Table 2: Tumor Growth Inhibition by Bevacizumab in a Human Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 8 | Tumor Growth Inhibition vs. Control (%) | Statistical Significance (p-value) |
| Control (Saline) | 182.07 | - | - |
| Bevacizumab (5 mg/kg) | 106.5 | 41.5% | 0.0036 |
*Data from a study on the effects of Bevacizumab on tumor growth in a xenograft model.[6] Bevacizumab significantly delayed tumor growth by inhibiting angiogenesis.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for establishing glioblastoma PDX models and the administration of the compared therapeutic agents.
Establishment of Orthotopic Glioblastoma Patient-Derived Xenografts
The successful establishment of PDX models that faithfully recapitulate the characteristics of the original patient tumor is fundamental to the reliability of preclinical studies.
Protocol:
-
Tumor Tissue Acquisition: Fresh glioblastoma tissue is obtained from consenting patients during surgical resection.
-
Tissue Preparation: The tumor tissue is mechanically dissociated into a single-cell suspension.
-
Intracranial Implantation: A stereotactic frame is used to inject approximately 2 x 10^5 tumor cells in 5 µL of a suitable buffer into the brain of an immunodeficient mouse (e.g., BALB/c-nude or NOD/SCID).[8] The typical coordinates for injection are 0.5 mm anterior, 1.7 mm lateral to the bregma, and at a depth of 3.2 mm.[8]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as bioluminescence imaging if the tumor cells are luciferase-tagged.
-
Passaging: Once the primary tumor reaches a certain size, the mouse is euthanized, and the tumor is harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
Drug Administration Protocols in Mice
This compound (ACNU):
-
Route of Administration: Intravenous (IV) or Intraperitoneal (IP).
-
Dosage: A commonly used dosage is 15 mg/kg.[1]
-
Vehicle: Dissolved in a suitable solvent such as a mixture of DMSO and saline.
-
Frequency: Administered intermittently, for example, once weekly or every two weeks.[1]
Lomustine (CCNU):
-
Route of Administration: Oral (gavage) or Intraperitoneal (IP).
-
Dosage: A typical dose is 20 mg/kg.[1]
-
Vehicle: Dissolved in a solvent like 25% DMSO.[1]
-
Frequency: Administered in cycles, for instance, on specific days post-tumor implantation.[1]
Temozolomide (TMZ):
-
Route of Administration: Oral (gavage) or Intraperitoneal (IP).
-
Dosage: A standard dose is 10 mg/kg, administered 5 times a week.[9][10]
-
Vehicle: Can be dissolved in 5% DMSO + 30% polyethylene glycol (PEG) 300 + H2O.[9]
-
Frequency: Daily for a set number of days, followed by a rest period, mimicking clinical protocols.[11][12]
Bevacizumab:
-
Route of Administration: Intravenous (IV) or Intraperitoneal (IP).
-
Vehicle: Administered as an infusion in 0.9% sodium chloride.[16]
-
Frequency: Typically administered once or twice weekly.[15]
Signaling Pathways and Mechanism of Action
This compound, as a nitrosourea compound, exerts its antitumor effects primarily through the alkylation of DNA. This leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
Studies have shown that Nimustine can induce apoptosis through the activation of the JNK/c-Jun signaling pathway, leading to the upregulation of the pro-apoptotic protein BIM.[17]
Conclusion
The available preclinical data suggests that this compound is a potent antitumor agent against glioblastoma, demonstrating significant efficacy even in models with acquired resistance to the standard-of-care chemotherapy, Temozolomide. Its in vivo performance is comparable to that of Lomustine. While direct comparisons with Bevacizumab in PDX models are needed, Nimustine's distinct mechanism of action as a DNA alkylating agent presents a valuable therapeutic strategy. The experimental protocols and comparative data provided in this guide aim to facilitate further research and development of this compound as a viable treatment option for glioblastoma.
References
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA LOMUSTINE AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-vascular endothelial growth factor antibody and nimustine as combined therapy: effects on tumour growth and angiogenesis in human glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.4. Orthotopic Xenograft PDX Model [bio-protocol.org]
- 9. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic administration of bevacizumab prolongs survival in an in vivo model of platinum pre-treated ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Delivery of bevacizumab by intracranial injection: assessment in glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 17. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving Nimustine Hydrochloride for malignant gliomas
An essential guide for researchers and drug development professionals, this report synthesizes findings from multiple clinical trials to evaluate the efficacy and safety of Nimustine Hydrochloride in the treatment of malignant gliomas. This analysis provides a comparative perspective against other therapeutic modalities, supported by experimental data and detailed methodologies.
This compound (ACNU), a nitrosourea compound, has been a component of chemotherapeutic regimens for high-grade gliomas, particularly before the widespread adoption of temozolomide. This guide delves into the clinical trial data to offer a clear comparison of its performance, aiding in the strategic development of future glioma therapies.
Comparative Efficacy of this compound Regimens
The therapeutic efficacy of this compound has been evaluated in various combinations and delivery methods. The following tables summarize the quantitative outcomes from several key clinical trials, providing a comparative overview of response rates, survival, and toxicity.
| Treatment Regimen | Patient Population | n | Overall Response Rate (ORR) | Median Survival Time (MST) | Key Findings |
| Nimustine (ACNU) + Teniposide (VM26) vs. ACNU + Cytarabine (Ara-C) | Newly Diagnosed Malignant Glioma | 362 | Not Reported | Glioblastoma: 17.3 months (ACNU+VM26) vs. 15.7 months (ACNU+Ara-C) Anaplastic Glioma: 60 months (ACNU+VM26) vs. 62.5 months (ACNU+Ara-C) | No significant survival advantage for either combination. The toxicity profile favored the ACNU plus VM26 arm.[1] |
| Radiotherapy + ACNU + Etoposide (VP-16) | Supratentorial Malignant Gliomas | 33 | 42.4% (CR: 15%, PR: 27%) | Glioblastoma: 16.2 months Anaplastic Astrocytoma: 49.9 months | The combination of radiotherapy with ACNU and etoposide was deemed feasible and well-tolerated, with outcomes comparable to other reported studies.[2] |
| Temozolomide (TMZ) + ACNU | Recurrent Malignant Gliomas | 49 | 11% | 11.8 months | The combination showed moderate hematological toxicity but suggested a promising efficacy in overall survival for recurrent gliomas.[3][4] |
| Convection-Enhanced Delivery (CED) of ACNU | Recurrent Brainstem Gliomas | 16 | Antitumor activity observed | Not specified | CED of ACNU, in combination with systemic temozolomide, was well-tolerated and demonstrated antitumor activity, warranting further clinical development.[5][6] |
| CED of ACNU in Children with DIPG | Pediatric Diffuse Intrinsic Pontine Glioma (DIPG) | 21 | 35% (CR: 1, PR: 6) | 15 months | This phase II trial suggests that CED of ACNU after radiotherapy is an effective therapeutic strategy for pediatric DIPG.[7] |
CR: Complete Response, PR: Partial Response
Toxicity Profile of this compound Combinations
| Treatment Regimen | Grade 3/4 Hematological Toxicity | Other Notable Toxicities |
| Nimustine (ACNU) + Teniposide (VM26) | Not specified in detail, but lower than the comparator arm. | - |
| ACNU + Cytarabine (Ara-C) | More prominent compared to the ACNU + VM26 arm.[1] | - |
| Radiotherapy + ACNU + Etoposide (VP-16) | Grade 3: 3% (1 patient) | Myelosuppression was the primary toxicity. No gastrointestinal toxicity was observed.[2] |
| Temozolomide (TMZ) + ACNU | 35% of patients in Phase II | Primarily hematologic.[3][4] |
| Convection-Enhanced Delivery (CED) of ACNU | Minimal drug-associated toxicity.[5][6] | - |
Detailed Experimental Protocols
A crucial aspect of interpreting clinical trial data lies in understanding the methodologies employed. Below are summaries of the experimental protocols for the key studies cited.
NOA-01 Trial: ACNU + VM26 vs. ACNU + Ara-C
-
Study Design: Randomized, multicenter trial.
-
Patient Population: Patients with newly diagnosed malignant glioma.
-
Treatment Arms:
-
Arm 1: Radiotherapy + Nimustine (ACNU) 90 mg/m² IV on day 1 and Teniposide (VM26) 60 mg/m² IV on days 1-3, in 6-week intervals.
-
Arm 2: Radiotherapy + Nimustine (ACNU) 90 mg/m² IV on day 1 and Cytarabine (Ara-C) 120 mg/m² IV on days 1-3, in 6-week intervals.
-
-
Primary Endpoint: Overall survival.[1]
Phase I/II Study: Temozolomide + Nimustine
-
Study Design: Dual-agent, open-label, phase I/II study.
-
Patient Population: Patients with recurrent malignant gliomas who had prior surgery, radiotherapy, and one or two chemotherapy regimens.
-
Phase I: A standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD). ACNU doses were 30, 35, 40, and 45 mg/m² on day 15, with a fixed TMZ dose of 150 mg/m²/day on days 1-5 of a 28-day cycle.
-
Phase II: Patients were treated at the MTD established in Phase I.
-
Primary Endpoints: MTD (Phase I), overall response rate, progression-free survival, and overall survival (Phase II).[3][4]
Convection-Enhanced Delivery (CED) of Nimustine
-
Study Design: Prospective, open-label, non-randomized, dose/concentration-escalation Phase I trial.
-
Patient Population: Patients with recurrent brainstem gliomas.
-
Treatment: A 7 mL infusion of this compound at concentrations of 0.25 mg/mL, 0.5 mg/mL, or 0.75 mg/mL, delivered via CED. This was given in combination with oral or intravenous temozolomide.
-
Primary Endpoint: Safety and tolerability to determine the maximum tolerated concentration.[5][6]
Mechanism of Action and Signaling Pathways
This compound, as a nitrosourea, exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. Recent studies also suggest that Nimustine can modulate the tumor microenvironment. For instance, it has been shown to inhibit the secretion of Transforming Growth Factor-β1 (TGF-β1), a key player in glioma cell invasion and immunosuppression.[8] Furthermore, local delivery of Nimustine has been observed to induce the infiltration of CD4/CD8 lymphocytes into the tumor, suggesting an immunomodulatory effect.[9]
The diagram below illustrates a simplified experimental workflow for a dose-escalation clinical trial, a common design in early-phase oncology studies.
The following diagram illustrates the proposed dual mechanism of action of this compound, involving both direct DNA damage and immunomodulation.
References
- 1. Neuro-Oncology Working Group 01 trial of nimustine plus teniposide versus nimustine plus cytarabine chemotherapy in addition to involved-field radiotherapy in the first-line treatment of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiotherapy combined with this compound and etoposide for malignant gliomas: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/II Study of Temozolomide Plus Nimustine Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II Study of Temozolomide Plus Nimustine Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. A Multicenter Phase II Trial of this compound Administered via Convection‐Enhanced Delivery in Children With DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 9. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
Comparing the DNA cross-linking efficiency of Nimustine Hydrochloride to other nitrosoureas
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the DNA cross-linking efficiency of Nimustine Hydrochloride (ACNU) against other prominent nitrosoureas, supported by experimental data. This analysis is crucial for understanding the therapeutic potential and mechanism of action of these alkylating agents in cancer therapy.
Nitrosourea compounds are a class of chemotherapy drugs that exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs). These ICLs are highly toxic to cancer cells as they block DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).[1][2] this compound, a water-soluble nitrosourea, has been a key agent in the treatment of malignant gliomas, largely due to its ability to cross the blood-brain barrier.[3] This guide delves into the comparative efficiency of Nimustine in forming these critical DNA lesions against other well-known nitrosoureas like Carmustine (BCNU), Lomustine (CCNU), and Fotemustine (FTMS).
Quantitative Comparison of DNA Interstrand Cross-Linking
A key study provides a direct quantitative comparison of the dG-dC interstrand cross-links induced by Nimustine (ACNU), Carmustine (BCNU), Lomustine (CCNU), and Fotemustine (FTMS) in calf thymus DNA over time, as determined by High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The results unequivocally demonstrate the superior DNA cross-linking activity of Nimustine.
The study highlights that the cross-linking activity of ACNU is remarkably higher than that of BCNU, CCNU, and FTMS at all observed time points.[4] This heightened efficiency is inversely correlated with its stability in aqueous solution; ACNU, having the shortest half-life among the four, exhibits the highest level of cross-linking. Conversely, CCNU, with the longest half-life, shows the lowest cross-linking activity.[4] This suggests a rapid and potent induction of DNA damage by Nimustine.
| Nitrosourea | Relative DNA Cross-Linking Activity | Half-life in Aqueous Solution |
| Nimustine (ACNU) | Highest | Shortest |
| Carmustine (BCNU) | Lower than ACNU | - |
| Lomustine (CCNU) | Lowest | Longest |
| Fotemustine (FTMS) | Lower than ACNU | - |
| Table 1: Summary of comparative DNA cross-linking activity and stability of various nitrosoureas. Data synthesized from a comparative study by Wang et al. (2015).[4] |
Mechanism of Action and DNA Damage Response
The fundamental mechanism of action for chloroethylating nitrosoureas like Nimustine involves the alkylation of DNA bases, which then leads to the formation of ICLs.[2] This process begins with the chloroethylation of the O6 position of guanine, forming O6-chloroethylguanine. This intermediate then undergoes an intramolecular rearrangement to form a more stable cyclic adduct, which can then react with the N3 position of a cytosine on the complementary DNA strand, resulting in a covalent interstrand cross-link.[5]
The formation of these ICLs triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling cascade is initiated to arrest the cell cycle and allow for the repair of the damaged DNA.[1] If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis. Nimustine has been shown to activate the p38 MAPK/JNK signaling pathway as part of this response.[1]
Figure 1: Simplified signaling pathway of nitrosourea-induced DNA damage and cellular response.
Experimental Protocols for Assessing DNA Cross-Linking
The quantification of DNA interstrand cross-links is a critical aspect of evaluating the efficacy of nitrosoureas. Two common methods for this assessment are the Modified Alkaline Comet Assay and the Alkaline Elution Assay.
Modified Alkaline Comet Assay (for Interstrand Cross-links)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. In its modified alkaline version to detect ICLs, the principle is that cross-links will reduce the migration of DNA fragments in an electric field after the DNA has been intentionally fragmented.[6][7]
Protocol Outline:
-
Cell Treatment: Expose cell cultures to the desired concentrations of this compound or other nitrosoureas for a specified duration.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids (DNA attached to the nuclear matrix).
-
Irradiation: To introduce a known amount of DNA strand breaks, irradiate the slides with a calibrated dose of X-rays or gamma rays.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis. DNA with fewer cross-links will have more fragmented pieces that can migrate out of the nucleoid, forming a "comet tail." DNA with more ICLs will be less fragmented and show reduced migration.[7]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Analyze the comet images using appropriate software to measure the tail length, tail intensity, or tail moment, which are inversely proportional to the frequency of ICLs.
Figure 2: Experimental workflow for the Modified Alkaline Comet Assay.
Alkaline Elution Assay
The alkaline elution assay is another widely used technique to measure DNA strand breaks and cross-links. The rate at which single-stranded DNA elutes through a filter under alkaline conditions is dependent on its size. ICLs will increase the size of the DNA, thus slowing its elution rate.[8][9]
Protocol Outline:
-
Cell Radiolabeling and Treatment: Label the cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine). Treat the cells with the nitrosourea compounds. A control set of cells should be irradiated with a known dose of X-rays to serve as a reference for strand breaks.
-
Cell Lysis on Filter: Lyse the cells on a filter (e.g., polyvinyl chloride) with a detergent solution.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline buffer. Collect fractions of the eluate over time.
-
Quantification: Measure the radioactivity in each fraction and on the filter. The rate of elution is calculated and compared between treated and control cells. A slower elution rate in drug-treated cells compared to irradiated control cells indicates the presence of DNA interstrand cross-links.
-
Calculation of Cross-Linking Frequency: The frequency of ICLs can be quantified based on the decrease in the elution rate.
Conclusion
The available experimental evidence strongly indicates that this compound is a highly efficient inducer of DNA interstrand cross-links when compared to other clinically relevant nitrosoureas such as Carmustine, Lomustine, and Fotemustine.[4] This high efficiency is linked to its chemical properties, particularly its shorter half-life in aqueous environments, allowing for rapid and potent DNA damage. For researchers in oncology and drug development, this superior cross-linking efficiency underscores the continued importance of Nimustine in chemotherapeutic regimens, especially for tumors where high levels of DNA damage are required to overcome resistance mechanisms. The detailed protocols for assays like the modified alkaline comet assay and alkaline elution provide robust methodologies for further comparative studies and the evaluation of novel DNA cross-linking agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. DNA damage induced in vivo evaluated with a non-radioactive alkaline elution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimustine Hydrochloride: A Comparative Analysis of Cross-Resistance with Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Nimustine Hydrochloride (also known as ACNU) with other alkylating chemotherapeutic agents. The information presented herein is supported by experimental data to aid in understanding the nuances of resistance mechanisms and to inform future research and clinical strategies.
Overview of this compound and Alkylating Agent Resistance
This compound is a bifunctional chloroethylnitrosourea alkylating agent used in the treatment of various cancers, particularly malignant gliomas.[1][2][3] Its mechanism of action involves the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs) that inhibit DNA replication and transcription, ultimately inducing cell death.[1][2][4]
Resistance to alkylating agents is a significant clinical challenge and can arise through several mechanisms, broadly categorized as:
-
Enhanced DNA Repair: Increased activity of enzymes that repair alkylated DNA, most notably O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), can remove the alkyl adducts before they form cytotoxic cross-links.[5][6][7]
-
Increased Drug Inactivation: Elevated levels of intracellular detoxifying agents, such as glutathione (GSH), can lead to the neutralization of the alkylating agent before it reaches its DNA target.[8][9]
-
Decreased Drug Accumulation: Alterations in cellular uptake or increased efflux of the drug can reduce its intracellular concentration.
-
Altered Cell Death Signaling: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can allow cells to survive otherwise lethal levels of DNA alkylation.[2]
Quantitative Comparison of Cross-Resistance
The cross-resistance profile of nimustine has been evaluated in various cancer cell lines, particularly in the context of resistance to other alkylating agents like temozolomide (TMZ) and other nitrosoureas.
A study by Yamamuro et al. (2021) investigated the efficacy of nimustine (ACNU) and lomustine (CCNU) in glioblastoma (GBM) cell lines with acquired resistance to temozolomide. The 50% inhibitory concentrations (IC50) were determined, providing a quantitative measure of drug sensitivity.
| Cell Line | Drug | Parental IC50 (µM) | TMZ-Resistant IC50 (µM) | Fold Resistance to TMZ | Cross-Resistance to Nimustine (ACNU) |
| U87MG | Temozolomide (TMZ) | 138.1 ± 11.2 | > 1000 | > 7.2 | No significant cross-resistance |
| Nimustine (ACNU) | 48.4 ± 4.1 | 55.2 ± 3.8 | - | ||
| Lomustine (CCNU) | 55.4 ± 2.7 | 86.1 ± 7.9 | - | ||
| U251MG | Temozolomide (TMZ) | 118.2 ± 14.5 | > 1000 | > 8.5 | No significant cross-resistance |
| Nimustine (ACNU) | 39.5 ± 3.5 | 45.3 ± 2.1 | - | ||
| Lomustine (CCNU) | 42.1 ± 3.9 | 58.7 ± 4.3 | - | ||
| U343MG | Temozolomide (TMZ) | 289.4 ± 21.3 | > 1000 | > 3.5 | No significant cross-resistance |
| Nimustine (ACNU) | 65.2 ± 5.8 | 71.4 ± 6.3 | - | ||
| Lomustine (CCNU) | 78.3 ± 6.7 | 95.1 ± 8.2 | - |
Data adapted from Yamamuro et al., Cancer Science, 2021.[10]
These findings suggest that while glioblastoma cells can develop high levels of resistance to temozolomide, they may retain sensitivity to nimustine and lomustine, indicating a lack of complete cross-resistance.[10][11] This has important implications for salvage therapy in patients with TMZ-resistant tumors.[10][11][12]
Another study on ACNU-resistant glioma sublines demonstrated complete cross-resistance to another nitrosourea, methyl-chloroethylnitrosourea (MCNU), but not to other classes of alkylating agents. This suggests that the mechanism of acquired resistance to nimustine may be specific to bifunctional nitrosoureas.
Key Resistance Pathways
O6-Alkylguanine-DNA Alkyltransferase (MGMT/AGT) Repair
The repair of O6-alkylguanine adducts by MGMT is a primary mechanism of resistance to nitrosoureas. MGMT directly transfers the alkyl group from the O6 position of guanine in DNA to one of its own cysteine residues. This action repairs the DNA lesion in a single step but also leads to the irreversible inactivation of the MGMT protein.[6][13]
Glutathione (GSH) Conjugation
Glutathione, a tripeptide antioxidant, can detoxify electrophilic compounds, including alkylating agents, through conjugation. This reaction is often catalyzed by glutathione S-transferases (GSTs). Increased levels of GSH and/or GST activity can lead to enhanced drug inactivation and resistance.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized in vitro assays to measure cell viability and calculate IC50 values.
Cell Viability Assay (MTT/WST-8 Assay)
Objective: To determine the concentration of an alkylating agent that inhibits the metabolic activity of a cell population by 50% (IC50).
Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTT or WST-8) by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (parental and resistant)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and other alkylating agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of nimustine and other alkylating agents in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT/WST-8 Addition and Incubation:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For WST-8: The formazan product is water-soluble, so no solubilization step is needed.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration on a logarithmic scale and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The cross-resistance profile of this compound is complex and dependent on the specific mechanisms of resistance developed by tumor cells. Experimental data indicates that nimustine may remain effective against tumors that have acquired resistance to other alkylating agents like temozolomide, suggesting its potential as a valuable second-line or salvage therapy. Understanding the specific resistance pathways active in a patient's tumor, such as the expression levels of MGMT or the status of glutathione metabolism, could help in predicting the response to nimustine and in designing more effective combination therapies. Further research into the nuanced cross-resistance patterns among different classes of alkylating agents is crucial for optimizing cancer chemotherapy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbbb.org [ijbbb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study | PLOS One [journals.plos.org]
- 13. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Nimustine Hydrochloride Against Other Nitrosoureas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Nimustine Hydrochloride (ACNU) against other commonly used nitrosourea chemotherapeutic agents, namely Carmustine (BCNU) and Lomustine (CCNU). The information presented is collated from preclinical and clinical studies to aid in research and development decisions.
Executive Summary
This compound, like other nitrosoureas, is an alkylating agent effective against various malignancies, particularly brain tumors, due to its ability to cross the blood-brain barrier.[1] Its primary mechanism of action involves inducing DNA cross-linking, leading to apoptosis in cancer cells.[1] However, this potent anti-tumor activity is accompanied by a range of toxicities, with myelosuppression being the most significant dose-limiting factor. This guide benchmarks the key safety concerns of this compound against Carmustine and Lomustine, focusing on hematological, pulmonary, and gastrointestinal adverse events.
Comparative Safety Profile of Nitrosoureas
The following tables summarize the quantitative data on the most frequently reported adverse events for this compound, Carmustine, and Lomustine, based on available clinical trial data. It is important to note that direct head-to-head comparative trials are limited, and incidence rates can vary based on dosage, patient population, and combination therapies.
Table 1: Hematological Toxicities
| Adverse Event | This compound (ACNU) | Carmustine (BCNU) | Lomustine (CCNU) |
| Grade 3/4 Neutropenia | 15%[2] | 20%[1] | Data not consistently reported in percentages, but known to be a major toxicity[2] |
| Grade 3/4 Thrombocytopenia | 25%[2] | 23.3%[1] | 11.35% (thrombocytopenia of any grade reported as a top adverse reaction)[3] |
| Grade 3/4 Anemia | Not frequently reported as Grade 3/4 | Incidence not specified in cited study[1] | Not specified as a top adverse reaction[3] |
| Grade 3/4 Leukopenia | Data not specified | 20%[1] | 6.13% (leukopenia of any grade reported as a top adverse reaction)[3] |
| Pancytopenia | Reported in 62.8% of patients in one study (grade not specified)[4] | Not specifically reported | Not specifically reported |
Table 2: Non-Hematological Toxicities
| Adverse Event | This compound (ACNU) | Carmustine (BCNU) | Lomustine (CCNU) |
| Nausea and Vomiting | Common[1] | Frequent, begins within 2-4 hours[5] | 9.59% (vomiting) and 6.86% (nausea) reported as top adverse reactions[3] |
| Pulmonary Toxicity (e.g., Fibrosis) | A known, serious side effect[1] | Can occur, risk increases with cumulative dose >1400 mg/m²[6] | A rare but dangerous side effect[7] |
| Hepatotoxicity | Not frequently reported as a primary toxicity | Incidence not specified, but monitored[1] | Higher reporting rate for hepatobiliary disorders compared to temozolomide[8] |
| Gastrointestinal Disorders | Diarrhea or constipation may occur[1] | Not specified as a primary toxicity beyond nausea and vomiting | Higher reporting rate for gastrointestinal disorders compared to temozolomide[8] |
| Death (as an adverse event) | One treatment-related death (pneumonitis) in a study[6] | Not specified | 9.05% reported as a top adverse reaction[3] |
Experimental Protocols for Key Toxicity Assessments
1. Assessment of Myelosuppression (Hematological Toxicity)
Myelosuppression is a primary toxicity of nitrosoureas, characterized by a decrease in blood cell production in the bone marrow.
-
In Vivo Murine Model:
-
Objective: To evaluate the dose-dependent effects of nitrosoureas on peripheral blood counts and bone marrow cellularity.
-
Methodology:
-
Groups of mice (e.g., C57BL/6) are administered with escalating doses of this compound, Carmustine, or Lomustine via intravenous or intraperitoneal injection.
-
Peripheral blood samples are collected at regular intervals (e.g., daily for the first week, then every other day for up to 4-6 weeks) via tail vein or retro-orbital bleeding.
-
Complete Blood Counts (CBCs) are performed using an automated hematology analyzer to determine the numbers of neutrophils, platelets, and red blood cells.
-
At the end of the study period, bone marrow is harvested from the femur and tibia.
-
Bone marrow cellularity is assessed by counting the total number of nucleated cells.
-
Flow cytometry can be used to analyze specific hematopoietic stem and progenitor cell populations.[9]
-
-
Endpoint: Determination of the nadir (lowest point) of blood cell counts and the time to recovery for each drug and dose level.
-
-
Clonogenic Assay (In Vitro):
-
Objective: To assess the inhibitory effect of nitrosoureas on the proliferation of hematopoietic progenitor cells.
-
Methodology:
-
Bone marrow cells are harvested from mice or human donors.
-
Mononuclear cells are isolated using density gradient centrifugation.
-
Cells are plated in a semi-solid medium (e.g., MethoCult™) containing cytokines that support the growth of specific hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for erythroid colonies).
-
The cells are exposed to a range of concentrations of this compound, Carmustine, or Lomustine.
-
Plates are incubated for 7-14 days to allow for colony formation.
-
Colonies are stained and counted under a microscope. A colony is typically defined as a cluster of 50 or more cells.[10]
-
-
Endpoint: Calculation of the IC50 value (the concentration of drug that inhibits colony formation by 50%) for each drug.
-
2. Assessment of Pulmonary Toxicity
Pulmonary fibrosis is a serious, albeit less common, side effect of nitrosourea therapy.
-
Bleomycin-Induced Pulmonary Fibrosis Model in Mice:
-
Objective: To evaluate the potential of nitrosoureas to cause or exacerbate pulmonary fibrosis.
-
Methodology:
-
Mice are intratracheally instilled with a single dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Following bleomycin administration, mice are treated with this compound, Carmustine, or Lomustine at clinically relevant doses.
-
Animals are monitored for signs of respiratory distress.
-
At the end of the study (typically 14-28 days post-bleomycin), lungs are harvested.
-
One lung is processed for histological analysis (e.g., Masson's trichrome staining to visualize collagen deposition). The extent of fibrosis is quantified using a scoring system (e.g., Ashcroft score).[11]
-
The other lung is homogenized to measure the hydroxyproline content, a biochemical marker of collagen.[11]
-
Bronchoalveolar lavage (BAL) can be performed to analyze inflammatory cell infiltration and cytokine levels.[11]
-
-
Endpoint: Comparison of the extent of lung fibrosis (histological score and hydroxyproline content) between drug-treated and control groups.
-
Signaling Pathways in Nitrosourea-Induced Toxicity
The cytotoxicity of nitrosoureas is primarily mediated through the DNA damage response (DDR) pathway. Their ability to alkylate DNA leads to the formation of interstrand crosslinks, which are highly toxic lesions that block DNA replication and transcription.[1] This DNA damage triggers a cascade of signaling events, including the activation of the p38 MAPK and JNK pathways, which are critically involved in mediating apoptosis.[1]
Caption: Nitrosourea-induced DNA Damage Response Pathway.
Experimental Workflow for Comparative Toxicity Assessment
The following diagram outlines a typical workflow for the preclinical comparative assessment of the safety profiles of different chemotherapeutic agents.
Caption: Preclinical Workflow for Comparative Chemotherapy Toxicity.
Conclusion
This compound exhibits a safety profile characteristic of the nitrosourea class, with myelosuppression being the most prominent and dose-limiting toxicity. Comparative data suggests that while the types of adverse events are similar across Nimustine, Carmustine, and Lomustine, the incidence and severity can differ. One study suggests that Nimustine may have a higher toxicity in patients compared to Carmustine, necessitating dose adjustments.[4] The choice of a particular nitrosourea in a clinical or research setting should be guided by a thorough evaluation of its specific safety profile in the context of the target patient population and therapeutic indication. The experimental protocols and pathways described in this guide provide a framework for conducting such comparative safety assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. member.thoracic.org [member.thoracic.org]
- 4. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Pulmonary Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. ijbbb.org [ijbbb.org]
- 8. scribd.com [scribd.com]
- 9. 10178- ACT-11 A PHASE 1 STUDY OF LOMUSTINE MONOTHERAPY AND COMBINATION THERAPY WITH PROCARBAZINE, LOMUSTINE, AND VINCRISTINE IN JAPANESE PATIENTS WITH GLIOMA (LOMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
Safety Operating Guide
Proper Disposal of Nimustine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of cytotoxic compounds like nimustine hydrochloride is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of this compound, grounded in established chemical degradation methods for nitrosourea compounds.
This compound is a potent antineoplastic agent belonging to the nitrosourea class of drugs.[1] Due to its cytotoxic, mutagenic, and carcinogenic properties, meticulous handling and disposal procedures are imperative to minimize exposure risks to personnel and prevent environmental contamination. Standard practice for the disposal of cytotoxic waste is through incineration at an approved facility.[2] However, for laboratory settings, chemical inactivation prior to disposal can provide an additional layer of safety.
Recommended Disposal Protocol: Chemical Inactivation
The recommended procedure for the chemical degradation of this compound is based on a validated method for the destruction of nitrosourea compounds. This method utilizes a reductive approach with an aluminum-nickel alloy in a basic solution, which has been demonstrated to achieve a high degree of degradation for this class of compounds.[2][3]
Important Note: While this method has been shown to be effective for several nitrosoureas, this compound was not one of the specific compounds tested in the foundational study. However, based on its chemical structure as a nitrosourea, this protocol is the most relevant and scientifically supported chemical inactivation method currently available.
Experimental Protocol: Degradation of this compound
This protocol is adapted from the method described by Lunn, G., et al. (1988) in Cancer Research.[2]
Materials:
-
This compound waste (solid or in solution)
-
Aluminum-nickel alloy powder
-
Potassium hydroxide (KOH) solution, 1 M
-
Water, deionized
-
Stir plate and stir bar
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles
Procedure:
-
Preparation: Conduct all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of an appropriate solvent (e.g., methanol, ethanol, or acetone). If it is already in solution, proceed to the next step.
-
Initial Reaction: In a suitable reaction vessel, add the this compound solution. For every 1 volume of the drug solution, add approximately 1.5 volumes of 1 M potassium hydroxide solution.
-
Addition of Alloy: While stirring the solution, slowly and carefully add an amount of aluminum-nickel alloy powder equal to about 10% of the total solution volume. Caution: The reaction of the alloy with the basic solution will generate flammable hydrogen gas. Ensure there are no ignition sources nearby.
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Completion and Neutralization: Once the reaction has subsided, allow the mixture to stir for an additional hour to ensure complete degradation. After the reaction is complete, carefully neutralize the solution with a suitable acid (e.g., hydrochloric acid) under constant stirring. Monitor the pH to ensure it is neutral before proceeding.
-
Final Disposal: The resulting mixture, containing nickel and aluminum salts, should be disposed of as hazardous waste according to institutional and local regulations.[4]
Data on Disposal Efficiency
The following table summarizes the destruction efficiency of the aluminum-nickel alloy method for various nitrosourea compounds as reported by Lunn, G., et al. (1988).[2]
| Compound | Destruction Efficiency (%) |
| N-methyl-N-nitroso-p-toluenesulfonamide | >99.98 |
| N-methyl-N-nitrosourethane | >99.99 |
| N-methyl-N-nitrosourea | >99.99 |
| N-methyl-N'-nitro-N-nitrosoguanidine | >99.99 |
| N-ethyl-N-nitrosourea | >99.98 |
| N-ethyl-N'-nitro-N-nitrosoguanidine | >99.99 |
| N-ethyl-N-nitrosourethane | >99.99 |
Note on Mutagenicity: The Lunn et al. study found that for nitrosoureas containing a 2-chloroethyl group (as this compound does), the final reaction mixture exhibited low levels of mutagenicity.[2] However, the identified organic degradation products were not mutagenic. This suggests that while the primary hazardous compound is effectively destroyed, the final mixture should still be handled as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and during the disposal process.
-
Ventilation: All procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Aluminum-Nickel Alloy: This alloy powder is a flammable solid and can react with water to produce flammable gases.[4][5] It should be stored in a dry, well-ventilated place away from moisture and ignition sources. Handle under an inert atmosphere if possible.[5]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep the solid material into a container for disposal. Decontaminate the area with a suitable cleaning agent.
By adhering to these procedures, laboratory professionals can effectively neutralize this compound waste, ensuring a safer working environment and responsible environmental stewardship.
References
- 1. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation and disposal of some antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. lobachemie.com [lobachemie.com]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Nimustine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Nimustine Hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can minimize exposure risks and handle this antineoplastic agent with confidence.
This compound, a nitrosourea compound with cytotoxic properties, is classified as hazardous.[1][2][3] It is harmful or toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is not just recommended, but critical.
Core Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing from general guidelines for handling cytotoxic drugs.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemotherapy-rated Gloves (2 pairs) | Powder-free nitrile gloves tested against ASTM D6978 standard.[4][5][6] | Prevents skin contact with the hazardous drug. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene, long-sleeved with knit cuffs, and a back closure.[4][6] | Protects skin and personal clothing from contamination. The impervious material prevents permeation of the chemical. |
| Eye and Face Protection | Safety Goggles and Face Shield | Full face shield worn over safety goggles.[4][6] | Protects against splashes and aerosols, safeguarding the eyes and facial skin from accidental exposure. |
| Respiratory Protection | NIOSH-certified Respirator | N95 or higher-rated respirator.[4][5][6] | Minimizes the risk of inhaling aerosolized particles of the compound, especially during weighing or reconstitution. |
| Foot Protection | Shoe Covers (2 pairs) | Disposable, impervious material. | Prevents the spread of contamination outside of the designated handling area. |
Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely handling this compound, from preparation to disposal. Adherence to this sequence is crucial for minimizing exposure risk.
Hierarchy of Controls
To effectively manage the risks associated with this compound, a hierarchical approach to safety controls should be implemented. This strategy prioritizes the most effective control measures.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and decisive action is required.
Spill Management:
-
Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill zone.
-
Don Appropriate PPE: Before attempting to clean the spill, don a full set of PPE, including a respirator.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the material. Work from the outside of the spill inward.
-
Decontaminate: Clean the area with an appropriate deactivating solution, followed by a thorough cleaning with detergent and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated chemotherapy sharps container.
-
PPE and Contaminated Materials: All used gloves, gowns, shoe covers, and other contaminated materials must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Empty Vials: Empty vials should also be disposed of in the hazardous waste container.
-
Waste Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can create a culture of safety and minimize the risks associated with handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
